Product packaging for L-Nio dihydrochloride(Cat. No.:)

L-Nio dihydrochloride

Cat. No.: B109842
M. Wt: 246.13 g/mol
InChI Key: RYCMAAFECCXGHI-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Nio dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H17Cl2N3O2 and its molecular weight is 246.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17Cl2N3O2 B109842 L-Nio dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMAAFECCXGHI-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

L-NIO Dihydrochloride: A Technical Guide to its Mechanism of Action as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By competing with the natural substrate, L-arginine, at the enzyme's active site, L-NIO effectively blocks the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of L-NIO, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action

This compound functions as a competitive inhibitor of nitric oxide synthase.[1] Its chemical structure closely mimics that of L-arginine, the endogenous substrate for NOS. This structural similarity allows L-NIO to bind to the active site of the enzyme, thereby preventing the binding and subsequent oxidation of L-arginine to L-citrulline and nitric oxide. The inhibitory action of L-NIO is dependent on the presence of the cofactor NADPH, which is essential for the catalytic activity of NOS.[1]

The inhibition of NOS by L-NIO is a reversible process. However, some studies have suggested that under certain conditions, particularly with nNOS, derivatives of L-NIO can act as mechanism-based inactivators, leading to irreversible inhibition.

The Nitric Oxide Synthase (NOS) Signaling Pathway

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. This process is a critical step in a signaling pathway that regulates a wide range of physiological functions, including vasodilation, neurotransmission, and immune responses. The binding of L-NIO to the active site of NOS interrupts this pathway, preventing the production of NO and its downstream effects.

NOS_Signaling_Pathway cluster_pre Upstream Signaling cluster_nos NOS Catalysis cluster_post Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Ca2+ Ca²⁺ Receptor->Ca2+ ↑ Intracellular CaM Calmodulin NOS Nitric Oxide Synthase (NOS) CaM->NOS Activates Ca2+->CaM L_Arginine L-Arginine L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Produces NADPH NADPH NADPH->NOS O2 O₂ O2->NOS L_NIO L-NIO L_NIO->NOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response

Figure 1: Nitric Oxide Signaling Pathway and L-NIO Inhibition.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. L-NIO is a non-selective inhibitor, meaning it targets all three NOS isoforms, albeit with some variation in potency.

NOS IsoformKᵢ (μM)Source Organism
nNOS (neuronal)1.7Rat
eNOS (endothelial)3.9Bovine
iNOS (inducible)3.9Mouse
Table 1: Inhibitory constants (Kᵢ) of this compound for the three NOS isoforms.[1]

The data indicates that L-NIO has a slightly higher affinity for the neuronal isoform of NOS compared to the endothelial and inducible isoforms.

Experimental Protocols

Determination of NOS Inhibition (Kᵢ Value)

The following is a representative protocol for determining the Kᵢ of L-NIO for the different NOS isoforms using a radiometric assay that measures the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

  • Purified nNOS, eNOS, or iNOS enzyme

  • This compound

  • [³H]L-arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH₄)

  • HEPES buffer (pH 7.4)

  • Dowex AG50WX-8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin (if applicable), and BH₄.

  • Incubation: In separate tubes, combine the reaction mixture, a fixed concentration of [³H]L-arginine, and varying concentrations of L-NIO.

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each tube.

  • Incubation Period: Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Separation of [³H]L-citrulline: Apply the reaction mixture to a Dowex AG50WX-8 resin column. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will pass through.

  • Quantification: Collect the eluate containing [³H]L-citrulline and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the enzyme activity (rate of [³H]L-citrulline formation) against the concentration of L-NIO. The Kᵢ value can be determined using non-linear regression analysis or by using the Cheng-Prusoff equation if the IC₅₀ is determined.

NOS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare_Reagents Prepare Reaction Mixture (Buffer, NADPH, CaM, BH₄) Combine Combine Reaction Mix, [³H]L-arginine, and L-NIO Prepare_Reagents->Combine Prepare_Inhibitor Prepare Serial Dilutions of L-NIO Prepare_Inhibitor->Combine Prepare_Substrate Prepare [³H]L-arginine Prepare_Substrate->Combine Initiate Add Purified NOS Enzyme Combine->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction with EDTA Incubate->Terminate Separate Separate [³H]L-citrulline using Dowex Resin Terminate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate Kᵢ Value Quantify->Analyze LNIO_Selectivity cluster_isoforms NOS Isoforms L_NIO This compound nNOS nNOS (Ki = 1.7 µM) L_NIO->nNOS Higher Affinity eNOS eNOS (Ki = 3.9 µM) L_NIO->eNOS Lower Affinity iNOS iNOS (Ki = 3.9 µM) L_NIO->iNOS Lower Affinity

References

L-Nio Dihydrochloride: A Technical Guide to its Application in Nitric Oxide Synthase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-Nio dihydrochloride) is a potent and non-selective inhibitor of nitric oxide synthase (NOS) isoforms. This technical guide provides an in-depth overview of its use in research, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its application, and its role within the nitric oxide signaling pathway. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the physiological and pathophysiological roles of nitric oxide.

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] Dysregulation of NO production is implicated in numerous pathological conditions, making the study of NOS enzymes a critical area of research.

This compound is a valuable pharmacological tool for researchers studying the NO pathway. As an L-arginine analog, it acts as a competitive inhibitor of all three NOS isoforms, thereby blocking the production of NO.[2][3][4][5] This allows for the investigation of NO-dependent processes in various in vitro and in vivo models.

Mechanism of Action

This compound functions as a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms.[3][4][5] The catalytic process of NOS involves the conversion of the amino acid L-arginine to L-citrulline, with the concomitant production of nitric oxide.[2] L-Nio, as an L-arginine analogue, competes with the endogenous substrate for binding to the active site of the NOS enzyme. By occupying the active site, this compound effectively blocks the synthesis of NO.

Quantitative Inhibitory Data

The inhibitory potency of this compound against the different NOS isoforms has been quantified through the determination of its inhibition constant (Ki) and, in some contexts, its half-maximal inhibitory concentration (IC50). This data is crucial for designing experiments and interpreting results.

ParameternNOSeNOSiNOSSpeciesReference
Ki 1.7 µM3.9 µM3.9 µMRat (nNOS), Bovine (eNOS), Mouse (iNOS)[3]
IC50 --65 µM (in a dermal vasculitis model)Rat[6]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro NOS Inhibition Assay (Griess Assay)

This protocol describes a common colorimetric method to determine the inhibitory effect of this compound on NOS activity in cell or tissue lysates. The assay measures the accumulation of nitrite, a stable and oxidized product of nitric oxide.

Materials:

  • Cell or tissue lysate containing NOS

  • This compound stock solution

  • L-arginine solution

  • NADPH solution

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Lysate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer and determine the total protein concentration.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Reaction buffer

    • Cell or tissue lysate (containing a known amount of protein)

    • This compound at various concentrations (and a vehicle control)

    • L-arginine (substrate)

  • Initiate Reaction: Start the enzymatic reaction by adding NADPH.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Nitrite Detection:

    • Add Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of a nitrite standard. The percentage of inhibition can then be determined relative to the vehicle control.

In Vivo Model of Focal Cerebral Ischemia

This protocol outlines the use of this compound to induce a reproducible ischemic infarct in a rat model, which is valuable for studying stroke and neuroprotective strategies.[7]

Materials:

  • Adult male Sprague-Dawley rats

  • This compound solution (sterile)

  • Anesthetic agent (e.g., isoflurane)

  • Stereotaxic apparatus

  • Infusion pump

  • Hamilton syringe

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

  • Surgical Preparation: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target brain region (e.g., the striatum).

  • L-Nio Infusion: Lower a Hamilton syringe needle to the target coordinates. Infuse a specific dose of this compound (e.g., 2.0 µmol) at a controlled rate.[8][9]

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring.

  • Infarct Analysis: At a predetermined time point post-infusion (e.g., 24-72 hours), euthanize the animal and perfuse the brain. The brain can then be sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

Cell Culture-Based Angiogenesis Assay

This protocol describes a general workflow for investigating the effect of this compound on angiogenesis-related processes in cultured endothelial cells.

Materials:

  • Endothelial cell line (e.g., HUVEC)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plate or other suitable culture vessels

  • Angiogenesis assay kit (e.g., tube formation assay on Matrigel)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate coated with Matrigel.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for tube formation (typically 4-18 hours).

  • Imaging: Visualize the formation of capillary-like structures (tubes) using a microscope and capture images.

  • Quantification: Analyze the images to quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branching points.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting the production of nitric oxide, a key signaling molecule. The following diagrams illustrate the NO signaling pathway and a typical experimental workflow for studying NOS inhibition.

NO_Signaling_Pathway cluster_nos NOS Enzyme cluster_sGC Target Cell L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects L_Nio This compound L_Nio->NOS Inhibits

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition by L-Nio.

NOS_Inhibition_Workflow start Start: Prepare NOS-containing sample (e.g., cell lysate) add_reagents Add reaction components: - L-arginine - NADPH start->add_reagents add_inhibitor Add this compound (experimental group) or Vehicle (control group) add_reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_no Measure Nitric Oxide production (e.g., via Griess Assay for nitrite) incubate->measure_no analyze Analyze data and calculate % inhibition measure_no->analyze

Caption: Experimental Workflow for an In Vitro NOS Inhibition Assay.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of nitric oxide in health and disease. Its well-characterized, non-selective inhibitory action on all NOS isoforms provides a reliable method for probing NO-dependent signaling pathways. By understanding its mechanism of action, inhibitory constants, and appropriate experimental application, scientists can continue to unravel the complex biology of nitric oxide and explore potential therapeutic interventions for a wide range of disorders. It is important to note that while this compound is a powerful research tool, no clinical studies have been conducted on it to date.[2][5]

References

L-NIO Dihydrochloride: A Technical Guide to a Non-Selective Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, arginine-based inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Its non-selective nature makes it a valuable tool for investigating the broad physiological and pathophysiological roles of nitric oxide (NO). This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—nNOS (NOS1), iNOS (NOS2), and eNOS (NOS3)—are expressed in various tissues and are subject to different regulatory mechanisms.[2]

Dysregulation of NO production is implicated in numerous pathological conditions. Excessive NO, often produced by iNOS, can contribute to inflammatory damage, while insufficient NO production by eNOS can lead to endothelial dysfunction and cardiovascular disease.[2][3] Consequently, inhibitors of NOS are invaluable research tools and potential therapeutic agents.

This compound is an L-arginine analog that acts as a competitive inhibitor of all three NOS isoforms.[4] By competing with the natural substrate, L-arginine, at the enzyme's active site, L-NIO effectively blocks the synthesis of NO. Its non-selectivity allows for the study of biological systems where multiple NOS isoforms may be active.

Mechanism of Action

This compound functions as a competitive inhibitor of nitric oxide synthase. As an analog of L-arginine, it binds to the active site of the NOS enzyme, thereby preventing the binding of the endogenous substrate, L-arginine. This inhibition is NADPH-dependent and effectively halts the five-electron oxidation of L-arginine to L-citrulline and nitric oxide.[5][6] While it is a potent competitive inhibitor, some studies suggest it may also cause reaction-based inactivation of nNOS.[4]

Quantitative Data

The inhibitory potency of this compound against the different NOS isoforms is typically expressed in terms of its inhibition constant (Ki). The following table summarizes the reported Ki values for L-NIO against rat nNOS, bovine eNOS, and mouse iNOS.

NOS IsoformSpeciesKi (μM)
nNOSRat1.7[5][7]
eNOSBovine3.9[5][7]
iNOSMouse3.9[5][7]

Experimental Protocols

In Vitro NOS Activity Assay (Griess Reagent Method)

This protocol describes a common method for determining NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide, using the Griess reagent. This compound can be included to determine its inhibitory effect.

Materials:

  • Cell or tissue homogenates containing NOS

  • This compound stock solution (e.g., 10 mM in water)[8][9]

  • NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and 10% glycerol)

  • L-arginine solution (substrate)

  • NADPH solution

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[7][10]

  • Sodium nitrite standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.[11]

  • Reaction Setup: In a 96-well plate, set up the following reactions (total volume of 100 µL):

    • Control: 50 µL of NOS assay buffer, 10 µL of cell/tissue lysate, 10 µL of L-arginine, 10 µL of NADPH, 10 µL of Calmodulin/BH4 solution.

    • L-NIO Inhibition: 40 µL of NOS assay buffer, 10 µL of this compound (at desired final concentrations), 10 µL of cell/tissue lysate, 10 µL of L-arginine, 10 µL of NADPH, 10 µL of Calmodulin/BH4 solution.

    • Blank: 60 µL of NOS assay buffer, 10 µL of cell/tissue lysate, 10 µL of NADPH, 10 µL of Calmodulin/BH4 solution (no L-arginine).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in your samples and determine the percentage of inhibition by this compound.

In Vivo Model of Focal Cerebral Ischemia in Rats

This protocol is based on a published study that utilizes this compound to induce a consistent focal ischemic infarct in the rat striatum.[6][12]

Materials:

  • Adult male Sprague-Dawley rats (250-350g)

  • This compound solution (e.g., 2.0 µmol in 3.0-5.0 µL of sterile saline)[6]

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microinjection pump and syringe

  • Surgical instruments

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull through a midline incision.

  • Craniotomy: Drill a small burr hole over the target brain region (e.g., the striatum).

  • Intrastriatal Infusion: Slowly infuse this compound solution into the striatum using a microinjection pump over several minutes. The coordinates for the striatum should be determined from a rat brain atlas.

  • Jugular Vein Occlusion: In conjunction with the L-NIO infusion, the ipsilateral jugular vein is occluded to reduce venous outflow and enhance the ischemic lesion.

  • Closure: After infusion, the needle is left in place for a few minutes to prevent backflow, then slowly retracted. The scalp is sutured.

  • Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesia and monitoring for neurological deficits.

  • Infarct Analysis: At a predetermined time point (e.g., 3 days post-ischemia), the animal is euthanized, and the brain is removed for histological analysis (e.g., TTC staining) to determine the infarct volume.[6]

Signaling Pathways and Experimental Workflows

Nitric Oxide/cGMP Signaling Pathway

This compound directly impacts the nitric oxide (NO) signaling pathway, which primarily exerts its effects through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[13][14] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation.[15]

NO_cGMP_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO + O2, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets PKG->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation) Downstream->Response L_NIO This compound L_NIO->NOS Inhibits

Inhibition of the NO/cGMP signaling pathway by this compound.
Experimental Workflow for Evaluating L-NIO

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound, from initial in vitro validation to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay NOS Enzyme Inhibition Assay (Determine Ki for nNOS, eNOS, iNOS) Cell_Based_Assay Cell-Based NO Production Assay (e.g., Griess Assay in cultured cells) Enzyme_Assay->Cell_Based_Assay PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Cell_Based_Assay->PK_PD Transition to In Vivo Efficacy_Model Disease Model Efficacy Study (e.g., Cerebral Ischemia Model) PK_PD->Efficacy_Model Toxicity Toxicology and Safety Assessment Efficacy_Model->Toxicity

A generalized experimental workflow for the evaluation of this compound.

Physicochemical Properties and Storage

  • Chemical Formula: C7H15N3O2 · 2HCl[7]

  • Molecular Weight: 246.1 g/mol [7]

  • Appearance: Crystalline solid[7]

  • Solubility: Soluble in water (up to 100 mg/mL), DMSO (up to 20 mg/mL), and ethanol (up to 20 mg/mL).[7]

  • Storage: Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to prepare fresh working solutions for in vivo experiments.[5]

Conclusion

This compound is a well-characterized and potent non-selective inhibitor of nitric oxide synthase. Its ability to block all three NOS isoforms makes it an essential tool for elucidating the multifaceted roles of nitric oxide in health and disease. This guide provides a comprehensive resource for researchers utilizing this compound in their experimental designs, from fundamental in vitro characterization to complex in vivo studies. The provided protocols and diagrams serve as a starting point for the effective application of this important pharmacological agent.

References

An In-depth Technical Guide on the Effects of L-Nio Dihydrochloride on nNOS, eNOS, and iNOS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N5-(1-iminoethyl)-L-ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, arginine-based inhibitor of nitric oxide synthase (NOS) isoforms. This document provides a comprehensive technical overview of its effects on the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). L-Nio is characterized as a non-selective inhibitor, though it demonstrates a slightly higher potency for nNOS. This guide synthesizes quantitative inhibitory data, details common experimental protocols for assessing NOS inhibition, and visualizes the complex signaling pathways governed by each NOS isoform.

Introduction to this compound and Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1][2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][3]

The three main isoforms of NOS are:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, it plays a key role in synaptic plasticity and central regulation of blood pressure.[2][4] nNOS is constitutively expressed and its activity is dependent on calcium (Ca2+) and calmodulin.[1][4]

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium, eNOS is crucial for maintaining vascular tone and blood pressure.[3][5] Like nNOS, it is constitutively expressed and Ca2+/calmodulin-dependent.[1][6]

  • Inducible NOS (iNOS or NOS-2): This isoform is not typically present in cells but its expression is induced by inflammatory stimuli like cytokines and bacterial lipopolysaccharide (LPS).[1][3] Once expressed, iNOS produces large, sustained amounts of NO as part of the immune response and is largely Ca2+-independent.[1][7]

This compound is an L-arginine analog that acts as a competitive inhibitor of all three NOS isoforms.[8] Its ability to block NO production makes it a valuable research tool for investigating the roles of NOS in various biological systems and a subject of interest in drug development for conditions where NO overproduction is implicated.[8][9]

Quantitative Inhibitory Data

L-Nio is a potent, non-selective, and NADPH-dependent inhibitor of all three NOS isoforms.[10][11][12] While it is considered non-selective, some studies indicate a slightly higher affinity for nNOS. The inhibitory constants (Ki) are summarized below.

Table 1: Inhibitory Constants (Ki) of this compound for NOS Isoforms

NOS IsoformSpeciesKi (μM)Citation(s)
nNOSRat1.7[10][11][12][13]
eNOSBovine3.9[10][11][12][13]
iNOSMouse3.9[10][11][12][13]

An approximate IC50 value of 65 µM has been reported for L-NIO in a dermal vasculitis model.[14]

Experimental Protocols for Determining NOS Inhibition

The inhibitory effects of compounds like L-Nio on NOS activity are typically determined using a variety of in vitro and cell-based assays.

In Vitro Enzyme Activity Assays

These assays use purified NOS enzymes to directly measure the inhibition of NO production.

  • L-Citrulline Conversion Assay: This is a common method that measures the conversion of radiolabeled L-arginine (e.g., [3H] or [14C]-L-arginine) to L-citrulline.[3]

    • Reaction Mixture: A typical reaction mixture includes the purified NOS isoform (nNOS, eNOS, or iNOS), cofactors (NADPH, FAD, FMN, tetrahydrobiopterin), Ca2+/calmodulin (for nNOS and eNOS), radiolabeled L-arginine, and varying concentrations of the inhibitor (L-Nio).[4][15]

    • Incubation: The mixture is incubated at 37°C for a defined period.

    • Separation: The reaction is stopped, and the radiolabeled L-citrulline product is separated from the unreacted L-arginine substrate, typically using dowex resin chromatography.

    • Quantification: The amount of L-citrulline produced is quantified by liquid scintillation counting. The inhibitory potency (Ki or IC50) is calculated by comparing the activity in the presence of the inhibitor to the control.

  • Hemoglobin Capture Assay: This non-radioactive, spectrophotometric method measures the oxidation of oxyhemoglobin to methemoglobin by NO.[3]

    • Reaction Setup: The assay is performed in a similar reaction mixture as the citrulline assay but includes oxyhemoglobin.

    • Measurement: The formation of methemoglobin is monitored by measuring the change in absorbance at a specific wavelength (e.g., 401 nm) over time.

    • Analysis: The rate of NO production is determined from the rate of change in absorbance, and the inhibitory effect of L-Nio is calculated.

Cell-Based Assays

Cell-based assays are used to assess the inhibitor's effect in a more physiologically relevant context.

  • Griess Reagent Assay for Nitrite Detection: This assay is widely used to measure NO production in cell culture systems, particularly with cells induced to express iNOS (e.g., RAW 264.7 macrophages).[3][16]

    • Cell Culture and Stimulation: Macrophage cell lines (like RAW 264.7) are cultured and stimulated with inflammatory agents such as LPS and interferon-gamma (IFN-γ) to induce iNOS expression.[3][17]

    • Inhibitor Treatment: The cells are co-incubated with the stimulating agents and various concentrations of L-Nio.

    • Sample Collection: After a set incubation period (e.g., 24 hours), the cell culture supernatant is collected.[16]

    • Griess Reaction: The Griess reagent is added to the supernatant. This reagent reacts with nitrite (a stable oxidation product of NO) to form a colored azo compound.[3][16]

    • Quantification: The absorbance is measured spectrophotometrically (typically at 540 nm), and the nitrite concentration is determined by comparison to a standard curve.[16] The percentage of inhibition is then calculated.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for each NOS isoform.

nNOS_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Binds nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activates NO Nitric Oxide (NO) nNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->nNOS_active Substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) PKG->Synaptic_Plasticity Modulates LNIO L-Nio LNIO->nNOS_active Inhibits

Caption: nNOS activation by calcium-calmodulin and its downstream signaling cascade.

eNOS_Signaling_Pathway Stimuli Shear Stress, VEGF, Estrogen Receptors Receptors / G-proteins Stimuli->Receptors Activate PI3K PI3K-Akt Pathway Receptors->PI3K Activates Ca_Influx ↑ [Ca²⁺]i Receptors->Ca_Influx Increases eNOS_inactive eNOS (inactive) PI3K->eNOS_inactive Phosphorylates Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Activates Calmodulin->eNOS_inactive Binds eNOS_active eNOS (active) (phosphorylated) eNOS_inactive->eNOS_active Activates NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Substrate sGC sGC (in Smooth Muscle Cells) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Causes LNIO L-Nio LNIO->eNOS_active Inhibits

Caption: eNOS activation pathways leading to vasodilation.

iNOS_Signaling_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) Receptors TLR4 / Cytokine Receptors Stimuli->Receptors Bind Signaling Signaling Cascades (NF-κB, JAK-STAT) Receptors->Signaling Activate Transcription Gene Transcription Signaling->Transcription Induce iNOS_mRNA iNOS mRNA Transcription->iNOS_mRNA Produces iNOS_Protein iNOS Protein (Ca²⁺-independent) iNOS_mRNA->iNOS_Protein Translates NO_High High Output Nitric Oxide (NO) iNOS_Protein->NO_High Produces L_Arginine L-Arginine L_Arginine->iNOS_Protein Substrate Immune_Response Immune Response (Pathogen killing, Inflammation) NO_High->Immune_Response Mediates LNIO L-Nio LNIO->iNOS_Protein Inhibits Experimental_Workflow Start Start: Seed RAW 264.7 Macrophage Cells Incubate1 Incubate Cells (e.g., 24h) Start->Incubate1 Treatment Treat Cells: 1. Control (No treatment) 2. LPS/IFN-γ only 3. LPS/IFN-γ + L-Nio (various conc.) Incubate1->Treatment Incubate2 Incubate Cells (e.g., 24h) Treatment->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Perform Griess Assay: Add Griess Reagent to Supernatant Collect->Griess Measure Measure Absorbance (540 nm) Griess->Measure Analyze Analyze Data: - Calculate Nitrite Conc. - Determine % Inhibition - Calculate IC₅₀ Measure->Analyze End End Analyze->End

References

L-NIO Dihydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-N5-(1-iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride), a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms. This document consolidates key chemical properties, details its mechanism of action through relevant signaling pathways, and presents detailed experimental protocols for its application in preclinical research, particularly in the fields of vascular function and cerebral ischemia.

Core Chemical Properties and Data

This compound is a critical tool for investigating the physiological and pathological roles of nitric oxide (NO). Its utility is rooted in its ability to inhibit all three isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). A summary of its key chemical and physical properties is presented below for easy reference.

PropertyData
CAS Number 36889-13-1, 159190-44-0
Molecular Formula C₇H₁₅N₃O₂ · 2HCl[1][2]
Molecular Weight 246.1 g/mol [1][2]
Purity ≥95%[1]
Appearance Crystalline solid[2]
Solubility Water: 100 mg/mL[2]PBS (pH 7.2): 10 mg/mL[2]DMSO: 20 mg/mL[2]DMF: 20 mg/mL[2]Ethanol: 20 mg/mL[2]
Storage and Stability Store at -20°C. Stable for ≥ 4 years.[2]
Inhibition Constants (Ki) nNOS (rat): 1.7 µM[2][3]eNOS (bovine): 3.9 µM[2][3]iNOS (mouse): 3.9 µM[2][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of L-arginine, the natural substrate for nitric oxide synthases. This inhibition prevents the synthesis of nitric oxide, a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The primary downstream effect of reduced NO production is the decreased activation of soluble guanylate cyclase (sGC), leading to lower levels of cyclic guanosine monophosphate (cGMP) and diminished activation of protein kinase G (PKG).

Nitric Oxide Signaling Pathway and L-NIO Inhibition cluster_extracellular Extracellular cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds PLC Phospholipase C M3_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2 Ca²⁺ ER->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds eNOS_complex eNOS-Calmodulin Complex Calmodulin->eNOS_complex Activates eNOS NO Nitric Oxide (NO) eNOS_complex->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_complex Substrate L_NIO L-NIO L_NIO->eNOS_complex Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Promotes

Figure 1: Nitric Oxide Signaling Pathway and L-NIO Inhibition.

Experimental Protocols

This compound is frequently utilized in two key areas of preclinical research: the study of endothelium-dependent vasodilation and the induction of focal cerebral ischemia. Detailed methodologies for these applications are provided below.

Acetylcholine-Induced Relaxation of Rat Aortic Rings

This ex vivo protocol assesses the role of nitric oxide in vasodilation by measuring the relaxation of pre-constricted aortic rings in response to acetylcholine, and the inhibition of this relaxation by L-NIO.

Methodology:

  • Tissue Preparation:

    • Euthanize a male Wistar rat (200-250 g) and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs solution (composition in mmol/L: NaCl 120, KCl 5, CaCl₂ 2, MgSO₄ 1, glucose 5, and Hepes 7, pH 7.35 at 37°C).[4]

    • Clean the aorta of adhering fat and connective tissue and cut into 3-4 mm rings.[4]

  • Experimental Setup:

    • Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15-20 minutes.[5]

  • Protocol:

    • Induce a stable contraction with phenylephrine (1 µM).[4][5]

    • Once the contraction has plateaued, add cumulative concentrations of acetylcholine (1 nM to 10 µM) to generate a dose-response curve for relaxation.

    • After washing the tissue and allowing it to return to baseline, incubate a separate set of aortic rings with this compound (e.g., 100 µM) for 20-30 minutes.

    • Repeat the phenylephrine contraction and acetylcholine dose-response curve in the presence of L-NIO.

    • Record and analyze the data to determine the effect of NOS inhibition on acetylcholine-induced relaxation.

Aortic Ring Relaxation Workflow start Start prep Aortic Ring Preparation start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibrate (1g tension, 60 min) mount->equilibrate contract Contract with Phenylephrine (1µM) equilibrate->contract relax_control Cumulative Acetylcholine Dose-Response (Control) contract->relax_control wash Wash & Return to Baseline relax_control->wash incubate_lnio Incubate with L-NIO (100µM, 30 min) wash->incubate_lnio contract_lnio Contract with Phenylephrine (1µM) incubate_lnio->contract_lnio relax_lnio Cumulative Acetylcholine Dose-Response (L-NIO) contract_lnio->relax_lnio analyze Data Analysis relax_lnio->analyze end End analyze->end

Figure 2: Experimental Workflow for Aortic Ring Relaxation Assay.
Induction of Focal Cerebral Ischemia in Rats

This in vivo protocol utilizes the vasoconstrictive properties of L-NIO to create a reproducible model of focal ischemic stroke in rats.

Methodology:

  • Animal Preparation:

    • Anesthetize an adult male Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).[6]

    • Place the animal in a stereotaxic frame and maintain body temperature at 37°C.

    • Make a midline incision on the scalp to expose the skull.

  • Surgical Procedure:

    • Drill a small burr hole over the target brain region (e.g., the striatum).

    • Carefully lower a microinjection cannula to the desired coordinates.

  • L-NIO Infusion:

    • Prepare a sterile solution of this compound in saline.

    • Infuse a specific amount of L-NIO (e.g., 2.0 µmol) into the striatum over a set period.[7]

    • In some models, this is combined with temporary occlusion of the ipsilateral common carotid artery to enhance the ischemic insult.[8]

  • Post-Operative Care and Assessment:

    • Suture the incision and provide post-operative analgesia.

    • Monitor the animal for recovery and neurological deficits.

    • At a predetermined time point (e.g., 24 hours or 3 days), euthanize the animal and perfuse the brain.

    • Process the brain tissue for histological analysis (e.g., TTC staining) to measure the infarct volume.

Focal Cerebral Ischemia Workflow start Start anesthetize Anesthetize Rat start->anesthetize stereotaxic Mount in Stereotaxic Frame anesthetize->stereotaxic surgery Perform Craniotomy stereotaxic->surgery infuse Stereotaxic Infusion of L-NIO surgery->infuse close Suture & Post-Op Care infuse->close assess_behavior Neurological Assessment close->assess_behavior euthanize Euthanize & Perfuse (e.g., 24h post) assess_behavior->euthanize histology Histological Analysis (e.g., TTC Staining) euthanize->histology analyze Measure Infarct Volume histology->analyze end End analyze->end

Figure 3: Workflow for L-NIO-Induced Focal Cerebral Ischemia.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel.[9] It is recommended to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Quality Control

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC). For specific batch information, always refer to the Certificate of Analysis (CofA) provided by the supplier.

This guide provides a foundational understanding of this compound for research applications. For further details and specific experimental conditions, it is recommended to consult the primary literature cited.

References

An In-depth Technical Guide to the Discovery and History of L-NIO Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms. This document provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details its initial isolation as a natural product, its subsequent characterization as a powerful tool in nitric oxide research, and the experimental protocols used to elucidate its mechanism of action. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The Dawn of Nitric Oxide Inhibition

The discovery of endothelium-derived relaxing factor (EDRF), later identified as nitric oxide (NO), in the 1980s revolutionized our understanding of vascular biology and cell signaling. This labile gaseous molecule, synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS), was found to be a key regulator of a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.

The burgeoning field of NO research necessitated the development of specific inhibitors to probe the function of NOS and to investigate the pathological consequences of aberrant NO production. Early research focused on L-arginine analogs, with the expectation that they would competitively inhibit the enzyme. This led to the identification and characterization of several seminal NOS inhibitors, including L-NIO.

Discovery and Initial Synthesis

The story of L-NIO begins not in the context of nitric oxide research, but in the field of natural product discovery. In 1972, Scannell and colleagues at Hoffmann-La Roche isolated a novel antimetabolite from a fermentation broth of a Streptomyces species. This compound was identified as L-N⁵-(1-iminoethyl)ornithine. Their work, published in the Journal of Antibiotics, described the isolation, purification, and initial characterization of this new natural product, which was found to be an antagonist of L-arginine.

Historical Synthesis

While the 1972 publication by Scannell et al. detailed the isolation of L-NIO from a natural source, it also laid the groundwork for its chemical synthesis. The synthesis of L-NIO and its dihydrochloride salt generally involves the selective modification of the δ-amino group of L-ornithine. A common synthetic route involves the reaction of a protected L-ornithine derivative with a reagent that introduces the iminoethyl group, followed by deprotection.

A generalized synthetic approach is as follows:

  • Protection of the α-amino and carboxyl groups of L-ornithine: This is crucial to ensure the selective reaction at the δ-amino group. Common protecting groups include Boc (tert-butyloxycarbonyl) for the α-amino group and esterification for the carboxyl group.

  • Reaction with an iminoethylating agent: The protected L-ornithine is then reacted with a reagent such as ethyl acetimidate hydrochloride. This reaction introduces the 1-iminoethyl group onto the δ-amino group of ornithine.

  • Deprotection: The protecting groups on the α-amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid treatment for Boc and ester hydrolysis) to yield L-N⁵-(1-iminoethyl)ornithine.

  • Formation of the dihydrochloride salt: The final product is then treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.

Characterization as a Nitric Oxide Synthase Inhibitor

The pivotal moment in the history of L-NIO as a research tool came in 1990 with the publication by Rees, Palmer, Schulz, Hodson, and Moncada in the British Journal of Pharmacology. This seminal paper, titled "Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo," established L-NIO as a potent inhibitor of NOS. The study compared the effects of L-NIO with two other L-arginine analogs, L-NG-monomethylarginine (L-NMMA) and L-NG-nitroarginine methyl ester (L-NAME).

Their research demonstrated that L-NIO effectively inhibited the activity of endothelial NOS (eNOS) and had significant physiological effects in vitro and in vivo, including vasoconstriction and an increase in blood pressure, which could be reversed by L-arginine. This work solidified the role of L-NIO as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide.

Quantitative Data

The following tables summarize the key quantitative data for this compound as a non-selective NOS inhibitor. The data is compiled from various sources, with the foundational in vitro and in vivo characterization provided by Rees et al. (1990).

ParameternNOSeNOSiNOSReference(s)
Ki (μM) 1.73.93.9[1]
IC₅₀ (μM) Not explicitly reported~1 (estimated from graph)Not explicitly reported

Table 1: In Vitro Inhibitory Potency of L-NIO against NOS Isoforms. The Ki values indicate a high affinity of L-NIO for all three NOS isoforms, with a slight preference for nNOS.

ParameterL-NIOL-NMMAL-NAMEReference(s)
Inhibition of Porcine Aortic eNOS (IC₅₀, µM) ~1~2~3
Contraction of Rat Aortic Rings (EC₅₀, µM) 3.1 ± 0.46.2 ± 0.912.5 ± 1.8
Increase in Rat Blood Pressure (mg/kg, i.v.) Induces a dose-dependent increaseInduces a dose-dependent increaseInduces a dose-dependent increase

Table 2: Comparative In Vitro and In Vivo Effects of L-arginine Analogs. This table, based on the findings of Rees et al. (1990), highlights the potent activity of L-NIO in comparison to other commonly used NOS inhibitors of that era.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of L-NIO as a NOS inhibitor, primarily based on the protocols described by Rees et al. (1990).

Preparation of Endothelial Nitric Oxide Synthase from Porcine Aortae
  • Tissue Procurement: Fresh porcine aortae are obtained from an abattoir and transported on ice.

  • Endothelial Cell Harvesting: The aortae are opened longitudinally, and the endothelial surface is gently scraped with a scalpel blade. The collected cells are suspended in a buffered solution.

  • Homogenization: The cell suspension is homogenized in a buffer containing protease inhibitors to prevent protein degradation. A typical homogenization buffer would be 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA, 1 mM dithiothreitol, and a cocktail of protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes. The resulting supernatant, containing the cytosolic eNOS, is carefully collected.

  • Partial Purification (Optional but recommended): The supernatant can be further purified using affinity chromatography, for example, on a 2',5'-ADP-Sepharose column. The enzyme is eluted with a buffer containing NADPH.

Nitric Oxide Synthase Activity Assay

The activity of the prepared eNOS is determined by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing:

    • 50 mM HEPES buffer (pH 7.4)

    • 1 mM NADPH

    • 100 µM L-arginine (spiked with L-[³H]arginine)

    • 1 mM CaCl₂

    • 10 µg/ml Calmodulin

    • The eNOS-containing preparation (supernatant or purified enzyme)

    • Varying concentrations of this compound or other inhibitors.

  • Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a cation exchange resin (e.g., Dowex AG 50W-X8, Na⁺ form).

  • Separation of L-citrulline: The mixture is passed through a column containing the cation exchange resin. The unreacted L-[³H]arginine (a cation) binds to the resin, while the newly formed L-[³H]citrulline (a neutral molecule at the buffer pH) passes through.

  • Quantification: The radioactivity in the eluate, corresponding to the amount of L-[³H]citrulline produced, is measured using a liquid scintillation counter.

  • Data Analysis: The enzyme activity is expressed as pmol of L-citrulline formed per minute per mg of protein. The inhibitory effect of L-NIO is determined by comparing the activity in the presence of the inhibitor to the control (no inhibitor). IC₅₀ values are calculated from the concentration-response curves.

In Vitro Vascular Reactivity Studies (Aortic Ring Assay)

This assay assesses the effect of L-NIO on the vascular tone of isolated blood vessels.

  • Tissue Preparation: Thoracic aortae from rats are carefully dissected and placed in cold Krebs-Henseleit solution. The aortae are cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in length.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2g.

  • Assessment of Endothelial Integrity: The functional integrity of the endothelium is confirmed by contracting the rings with phenylephrine (an α-adrenergic agonist) and then demonstrating relaxation in response to acetylcholine (an endothelium-dependent vasodilator).

  • Inhibitor Application: After washing and re-equilibration, cumulative concentration-response curves to L-NIO are constructed to assess its direct effect on vascular tone. To test its inhibitory effect on endothelium-dependent relaxation, the rings are pre-incubated with L-NIO before constructing a concentration-response curve to acetylcholine.

  • Data Analysis: Changes in tension are recorded and analyzed. The contractile response to L-NIO is expressed as a percentage of the maximal contraction induced by a standard agonist like KCl. The inhibitory effect is quantified by the shift in the concentration-response curve to acetylcholine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by L-NIO and a typical experimental workflow for its characterization.

NOS_Inhibition_by_L_NIO cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition cluster_2 Downstream Effects L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate L-Citrulline L-Citrulline NOS->L-Citrulline Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Soluble Guanylate\nCyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate\nCyclase (sGC) Activates L-NIO L-NIO L-NIO->NOS Competitive Inhibitor cGMP cGMP Soluble Guanylate\nCyclase (sGC)->cGMP GTP GTP GTP->Soluble Guanylate\nCyclase (sGC) Vasodilation Vasodilation cGMP->Vasodilation

Caption: Mechanism of L-NIO action on the nitric oxide signaling pathway.

Experimental_Workflow Start Start Isolation_of_eNOS Isolation of eNOS from Porcine Aorta Start->Isolation_of_eNOS NOS_Activity_Assay NOS Activity Assay (L-[3H]arginine to L-[3H]citrulline) Isolation_of_eNOS->NOS_Activity_Assay In_Vitro_Vascular_Reactivity In Vitro Vascular Reactivity (Aortic Ring Assay) Isolation_of_eNOS->In_Vitro_Vascular_Reactivity Data_Analysis Data Analysis (IC50, EC50 calculation) NOS_Activity_Assay->Data_Analysis In_Vitro_Vascular_Reactivity->Data_Analysis Conclusion Characterization of L-NIO as a potent NOS inhibitor Data_Analysis->Conclusion

References

The Role of Nitric Oxide in Physiological Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of nitric oxide (NO) in a multitude of physiological processes. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the synthesis, signaling pathways, and diverse functions of this ubiquitous signaling molecule. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of nitric oxide's multifaceted nature.

Introduction to Nitric Oxide

Nitric oxide (NO) is a short-lived, gaseous signaling molecule that readily diffuses across cell membranes, playing a crucial role as a biological messenger in virtually every organ system.[1][2] Initially identified as the endothelium-derived relaxing factor (EDRF), its discovery has since revolutionized our understanding of cellular communication.[2] NO is involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[3][4] Its biological effects are highly dependent on its concentration, the cell type in which it is produced, and the presence of various molecular targets.[5]

Nitric Oxide Synthesis and Regulation

The synthesis of nitric oxide is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). These enzymes convert the amino acid L-arginine to L-citrulline, with the concomitant production of NO.[6] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[7] There are three main isoforms of NOS, each with distinct localizations, regulatory mechanisms, and roles in physiology.

  • Neuronal Nitric Oxide Synthase (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is a constitutive, calcium-calmodulin dependent enzyme. It plays a critical role in neurotransmission and synaptic plasticity.

  • Inducible Nitric Oxide Synthase (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced by immunological stimuli such as cytokines and microbial products. It is calcium-independent and, once expressed, produces large and sustained amounts of NO, which is a key component of the immune response.

  • Endothelial Nitric Oxide Synthase (eNOS or NOS3): Predominantly located in endothelial cells, eNOS is also a constitutive, calcium-calmodulin dependent enzyme.[8] It is a critical regulator of vascular tone and blood pressure.[8]

The activity of NOS isoforms is tightly regulated at multiple levels, including gene expression, enzyme localization, and post-translational modifications.

Nitric Oxide Signaling Pathways

Nitric oxide exerts its biological effects through two primary signaling pathways: the canonical cGMP-dependent pathway and the cGMP-independent pathway, which largely involves S-nitrosylation.

The NO-cGMP Signaling Pathway

The most well-characterized signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).[9] Upon diffusing into a target cell, NO binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme.[2] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG), which phosphorylates various downstream targets to elicit a physiological response, such as smooth muscle relaxation.[2]

NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_e Nitric Oxide (NO) eNOS->NO_e Ca2+/Calmodulin NO_sm Nitric Oxide (NO) NO_e->NO_sm Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_sm->sGC Activation cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation of targets

Caption: The canonical NO-cGMP signaling pathway leading to vasodilation.
S-Nitrosylation

S-nitrosylation is a cGMP-independent signaling mechanism that involves the covalent modification of cysteine residues in target proteins by an NO group, forming S-nitrosothiols (SNOs).[10] This post-translational modification can alter protein function, stability, and localization, thereby regulating a wide range of cellular processes.[10] S-nitrosylation is a reversible process, with denitrosylation being carried out by enzymes such as S-nitrosoglutathione reductase (GSNOR) and the thioredoxin system.[11]

S_Nitrosylation_Pathway NO Nitric Oxide (NO) Protein_SNO S-Nitrosylated Protein (Protein-SNO) NO->Protein_SNO S-Nitrosylation Protein_SH Target Protein (with Cysteine-SH) Protein_SH->Protein_SNO Protein_SNO->Protein_SH Reversible Altered_Function Altered Protein Function (e.g., enzyme activity, protein-protein interaction) Protein_SNO->Altered_Function Denitrosylation Denitrosylation (e.g., GSNOR, Thioredoxin) Protein_SNO->Denitrosylation Denitrosylation->Protein_SH Catalyzes

Caption: The process of protein S-nitrosylation and its reversal.

Physiological Roles of Nitric Oxide

Cardiovascular System

In the cardiovascular system, NO is a potent vasodilator, playing a key role in the regulation of blood pressure and blood flow.[12] Produced by eNOS in the endothelium, it diffuses to adjacent smooth muscle cells, leading to their relaxation and vasodilation.[7] NO also exhibits anti-thrombotic, anti-inflammatory, and anti-proliferative properties, thereby protecting the vasculature from atherogenesis.[1]

Nervous System

Nitric oxide functions as a neurotransmitter in both the central and peripheral nervous systems.[13] Synthesized by nNOS, it is involved in synaptic plasticity, learning, and memory.[13] Unlike classical neurotransmitters, NO is not stored in vesicles and can act as a retrograde messenger, diffusing from the postsynaptic to the presynaptic neuron to modulate neurotransmitter release.[14]

Immune System

The immune system utilizes NO as a key effector molecule in host defense.[15] Upon activation by cytokines, immune cells such as macrophages express iNOS, leading to the production of high concentrations of NO.[16] This NO has cytotoxic and cytostatic effects on a wide range of pathogens, including bacteria, viruses, fungi, and parasites.[16] However, dysregulated NO production can also contribute to the pathophysiology of inflammatory and autoimmune diseases.[15]

Quantitative Data on Nitric Oxide

The physiological effects of nitric oxide are highly dependent on its concentration. The following tables summarize key quantitative data related to NO levels and NOS activity.

Table 1: Physiological Concentrations of Nitric Oxide and its Metabolites

ParameterConcentration RangeBiological Fluid/TissueReference(s)
Basal NO Concentration100 pM - 5 nMVarious tissues[17]
Plasma Nitrite (NO₂⁻)~2 µMHuman Serum/Plasma[18]
Plasma Nitrate (NO₃⁻)16-36 µMMouse Plasma[19]
Arterial Plasma NO Metabolites45.1 +/- 17.7 µMHuman Arterial Blood[20]
Venous Plasma NO Metabolites22.5 +/- 8.5 µMHuman Venous Blood[20]

Table 2: Nitric Oxide Synthase (NOS) Activity

NOS IsoformBasal Production Rate (in vivo)Stimulated Production Rate (in vivo)Reference(s)
eNOS1.2 ± 0.2 nmol·10g⁻¹·min⁻¹ (in WT mice)Decreased in eNOS(-/-) mice[19]
iNOSNo significant basal production2.7 ± 0.3 nmol·10g⁻¹·min⁻¹ (LPS-stimulated WT mice)[19]
nNOSContributes to basal NO productionModulated by neuronal activity[21]

Key Experimental Protocols

The accurate detection and quantification of nitric oxide and its related species are crucial for research in this field. Due to its short half-life, direct measurement of NO is challenging. Therefore, many methods rely on the detection of its more stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), or the products of its reactions with other molecules.

Griess Assay for Nitrite Quantification

The Griess assay is a simple and cost-effective colorimetric method for the quantification of nitrite.[18]

Principle: The assay is based on a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.[22]

Detailed Methodology:

  • Sample Preparation: Biological samples such as plasma or cell culture supernatant should be cleared of particulate matter by centrifugation. For plasma samples, deproteinization using a 10 kDa molecular weight cutoff filter is recommended.[16]

  • Standard Curve: Prepare a series of nitrite standards of known concentrations (e.g., 1-100 µM) by diluting a stock solution.[23]

  • Griess Reagent Preparation: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.[23]

  • Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[16][23]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[18]

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Griess_Assay_Workflow Start Start: Sample Collection (e.g., Plasma, Supernatant) Deproteinization Deproteinization (for plasma) (e.g., 10 kDa filter) Start->Deproteinization Add_Griess Add Griess Reagent to Samples and Standards Deproteinization->Add_Griess Standard_Prep Prepare Nitrite Standards (1-100 µM) Standard_Prep->Add_Griess Incubate Incubate at Room Temperature (10-30 min, protected from light) Add_Griess->Incubate Measure_Abs Measure Absorbance at 540 nm Incubate->Measure_Abs Quantify Quantify Nitrite Concentration (compare to standard curve) Measure_Abs->Quantify End End: Results Quantify->End

Caption: Workflow for the Griess assay for nitrite quantification.
Chemiluminescence Detection of Nitric Oxide

Chemiluminescence is a highly sensitive and specific method for the detection of NO.[3]

Principle: This method is based on the gas-phase reaction between NO and ozone (O₃). This reaction produces an excited state of nitrogen dioxide (NO₂*), which, upon returning to its ground state, emits light (chemiluminescence). The intensity of the emitted light is directly proportional to the NO concentration.[1]

Detailed Methodology:

  • Sample Introduction: The sample, either in gaseous or liquid form, is introduced into a purge vessel.

  • NO Liberation: For liquid samples containing NO metabolites (nitrite, nitrate, S-nitrosothiols), a reducing agent is added to the purge vessel to convert these species back to NO gas.

  • Gas Stream Transport: An inert carrier gas (e.g., nitrogen or helium) flows through the purge vessel, carrying the liberated NO gas to the reaction chamber.

  • Reaction with Ozone: In the reaction chamber, the NO-containing gas stream is mixed with ozone.

  • Light Detection: The light emitted from the chemiluminescent reaction is detected by a photomultiplier tube.

  • Signal Analysis: The electrical signal from the photomultiplier tube is amplified and recorded, providing a quantitative measure of the NO concentration.

Biotin-Switch Assay for S-Nitrosylation Detection

The biotin-switch assay is a widely used method for the detection and identification of S-nitrosylated proteins.[24]

Principle: This technique involves a three-step process:

  • Blocking: Free (non-nitrosylated) cysteine thiols are blocked with a thiol-reactive reagent.

  • Reduction: The S-nitrosothiol bonds are selectively reduced, typically with ascorbate, to regenerate the free thiol groups.

  • Labeling: The newly exposed thiol groups are then labeled with a biotin-containing reagent. The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or purified using avidin affinity chromatography.[25]

Detailed Methodology:

  • Sample Preparation: Lyse cells or tissues in a buffer containing protease inhibitors.

  • Blocking of Free Thiols: Incubate the protein lysate with a blocking reagent (e.g., methyl methanethiosulfonate - MMTS) in the presence of a denaturant (e.g., SDS) to block all free cysteine residues.

  • Removal of Blocking Reagent: Precipitate the proteins with acetone to remove the excess blocking reagent.

  • Selective Reduction of S-Nitrosothiols: Resuspend the protein pellet in a buffer containing a reducing agent (e.g., ascorbate) to specifically reduce the S-nitrosylated cysteines.

  • Biotinylation of Newly Formed Thiols: Add a biotinylating reagent (e.g., biotin-HPDP) to label the newly exposed thiol groups.

  • Detection: The biotinylated proteins can be detected by western blotting using an anti-biotin antibody or streptavidin-HRP.

Biotin_Switch_Workflow Start Start: Protein Lysate (containing S-nitrosylated proteins) Blocking Block Free Cysteine Thiols (e.g., with MMTS) Start->Blocking Precipitation1 Acetone Precipitation (to remove excess blocking reagent) Blocking->Precipitation1 Reduction Selective Reduction of S-Nitrosothiols (e.g., with Ascorbate) Precipitation1->Reduction Labeling Label Newly Exposed Thiols (with Biotin-HPDP) Reduction->Labeling Detection Detection of Biotinylated Proteins Labeling->Detection Western_Blot Western Blot (with anti-biotin antibody) Detection->Western_Blot Option 1 Affinity_Purification Avidin Affinity Purification (for enrichment and identification) Detection->Affinity_Purification Option 2 End End: Identification of S-Nitrosylated Proteins Western_Blot->End Affinity_Purification->End

Caption: Workflow of the biotin-switch assay for detecting S-nitrosylated proteins.

Conclusion and Future Directions

Nitric oxide is a pleiotropic signaling molecule with profound implications for human health and disease. Its roles in the cardiovascular, nervous, and immune systems are well-established, and ongoing research continues to unveil new facets of its complex biology. A thorough understanding of its synthesis, signaling pathways, and physiological functions is paramount for the development of novel therapeutic strategies targeting NO-related pathologies. Future research will likely focus on elucidating the spatiotemporal dynamics of NO signaling, identifying novel protein targets of S-nitrosylation, and developing more sophisticated tools for the precise measurement of NO in vivo. Such advancements will undoubtedly pave the way for innovative treatments for a wide range of diseases.

References

L-Nio Dihydrochloride: A Technical Guide for Investigating Nitric Oxide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-iminoethyl-L-ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, non-selective, and NADPH-dependent competitive inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). This property makes it a valuable pharmacological tool for elucidating the multifaceted roles of nitric oxide (NO) in a wide range of physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in vitro, in vivo, and ex vivo, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Nitric Oxide Signaling and this compound

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of biological functions, including vasodilation, neurotransmission, and the immune response.[1] It is synthesized from the amino acid L-arginine by a family of three NOS enzymes.[2] Dysregulation of NO signaling is implicated in numerous diseases, such as hypertension, atherosclerosis, neurodegenerative disorders, and inflammatory conditions.[1]

Pharmacological inhibitors of NOS are indispensable for studying the contributions of NO to these processes. This compound acts as a potent inhibitor of all three NOS isoforms, making it a useful tool for investigating the overall effects of NO deprivation in various experimental models.[3][4]

Mechanism of Action

This compound is an L-arginine analog that competes with the endogenous substrate for binding to the active site of all three NOS isoforms.[5] Its inhibitory action is NADPH-dependent.[3][4] By blocking the synthesis of NO, this compound allows researchers to probe the functional consequences of reduced NO bioavailability.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against the different NOS isoforms has been characterized in various studies. The following tables summarize key quantitative data.

Parameter nNOS (neuronal) eNOS (endothelial) iNOS (inducible) Reference
Ki (μM) 1.73.93.9[3][4]

Table 1: Inhibitor constants (Ki) of this compound for the three NOS isoforms.

Experimental Model Parameter Value Reference
Dermal VasculitisIC5065 µM[6][7]

Table 2: In vivo inhibitory concentration (IC50) of this compound.

Experimental Protocols

In Vitro NOS Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on NOS activity in cell lysates or with purified enzymes.

Materials:

  • This compound

  • NOS-containing cell lysate or purified NOS enzyme

  • NOS Assay Buffer

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Griess Reagent System for nitrite determination

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer). Prepare serial dilutions to obtain a range of inhibitor concentrations. Prepare working solutions of L-arginine and NADPH in NOS Assay Buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the NOS-containing sample (cell lysate or purified enzyme).

    • Add the desired concentration of this compound or vehicle control.

    • Pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding L-arginine and NADPH.

    • Incubate for a defined period (e.g., 30-60 minutes) at the same temperature.

  • Nitrite Determination (Griess Assay):

    • Stop the enzyme reaction.

    • Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

    • Allow the color to develop for the recommended time.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite produced in each well by comparing the absorbance to a standard curve of sodium nitrite. Determine the percent inhibition of NOS activity for each concentration of this compound and calculate the IC50 value.

Ex Vivo Aortic Ring Vasoconstriction Assay

This protocol details a method to assess the vasoconstrictor effect of this compound on isolated aortic rings, a classic model for studying vascular reactivity.

Materials:

  • This compound

  • Male Wistar or Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Phenylephrine or other vasoconstrictor

  • Acetylcholine or other vasodilator

  • Organ bath system with force transducers

  • Dissection microscope and tools

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat and carefully excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in width.

    • For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Connect the rings to force transducers to record isometric tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, with solution changes every 15-20 minutes.

  • Experimental Protocol:

    • Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the changes in tension.

    • To confirm the role of NO, the effect of L-Nio can be compared in endothelium-intact and endothelium-denuded rings. In endothelium-intact rings, pre-incubation with L-Nio is expected to enhance the contractile response to vasoconstrictors and inhibit the relaxation induced by endothelium-dependent vasodilators like acetylcholine.

  • Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a reference vasoconstrictor. Construct concentration-response curves for this compound.

In Vivo Induction of Focal Cerebral Ischemia

This protocol describes a method for inducing a focal ischemic stroke in rats using this compound, as established in published studies.[8]

Materials:

  • This compound

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Hamilton syringe

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

  • Stereotaxic Injection:

    • Drill a small burr hole over the target brain region (e.g., the striatum).

    • Slowly infuse a specific amount of this compound (e.g., 2.0 µmol) into the striatum using a Hamilton syringe.[8]

    • The infusion is often combined with temporary occlusion of the ipsilateral jugular vein to enhance the ischemic effect.[8]

  • Post-operative Care and Assessment:

    • Suture the incision and provide appropriate post-operative care, including analgesia.

    • Monitor the animals for neurological deficits.

    • At a designated time point, euthanize the animals and perfuse the brains.

  • Infarct Volume Analysis:

    • Section the brains and stain with a marker for infarcts, such as 2,3,5-triphenyltetrazolium chloride (TTC).

    • Quantify the infarct volume using image analysis software.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

NitricOxideSignalingPathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Synthesis L_Nio This compound L_Nio->NOS Inhibition sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects

Caption: The nitric oxide signaling pathway and the inhibitory action of this compound.

ExperimentalWorkflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Cell_Culture Cell Culture or Isolated Tissue L_Nio_Treatment Treatment with This compound Cell_Culture->L_Nio_Treatment Functional_Assay Functional Assay (e.g., Griess Assay, Vasoconstriction) L_Nio_Treatment->Functional_Assay Data_Analysis_invitro Data Analysis Functional_Assay->Data_Analysis_invitro Animal_Model Animal Model L_Nio_Administration Administration of This compound Animal_Model->L_Nio_Administration Behavioral_Physiological_Assessment Behavioral or Physiological Assessment L_Nio_Administration->Behavioral_Physiological_Assessment Tissue_Collection Tissue Collection and Analysis Behavioral_Physiological_Assessment->Tissue_Collection Data_Analysis_invivo Data Analysis Tissue_Collection->Data_Analysis_invivo

Caption: General experimental workflows for studying the effects of this compound.

LogicalRelationship L_Nio This compound NOS_Inhibition NOS Inhibition L_Nio->NOS_Inhibition Leads to NO_Reduction Reduced Nitric Oxide Production NOS_Inhibition->NO_Reduction Results in Altered_Physiology Altered Physiological Response NO_Reduction->Altered_Physiology Causes

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a powerful and versatile tool for researchers investigating the complex roles of nitric oxide in health and disease. Its non-selective inhibition of all NOS isoforms allows for a broad assessment of the consequences of NO depletion. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a variety of research applications, from basic biochemical assays to in vivo disease models. As with any pharmacological inhibitor, careful experimental design and appropriate controls are crucial for the robust interpretation of results.

References

Methodological & Application

L-NIO Dihydrochloride: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] By blocking the production of nitric oxide (NO), a critical signaling molecule, L-NIO serves as a valuable tool for investigating the physiological and pathophysiological roles of NO in various in vivo models. These application notes provide detailed experimental protocols for the use of this compound in preclinical research models of cancer, sepsis, and cardiovascular disease.

Mechanism of Action

This compound acts as a competitive inhibitor of L-arginine, the substrate for NOS enzymes.[3] Inhibition of NOS leads to a reduction in NO production, thereby modulating a wide range of downstream signaling pathways involved in vasodilation, inflammation, neurotransmission, and tumor biology. The non-selective nature of L-NIO allows for the broad investigation of the overall contribution of NO to a specific biological process.

In Vivo Applications and Experimental Protocols

Cancer Research: Inhibition of Tumor Angiogenesis and Growth

Application: Investigation of the role of nitric oxide in tumor growth, angiogenesis, and potentiation of chemotherapy. While the following protocol uses the structurally similar iNOS inhibitor L-NIL, it provides a strong framework for studies with L-NIO.

Experimental Protocol: Human Melanoma Xenograft Model [4]

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID).

  • Tumor Cell Line: Human melanoma cells (e.g., A375, mel624).

  • Cell Implantation: Subcutaneously inject 1 x 10^6 melanoma cells in 100 µL of sterile PBS into the flank of each mouse.

  • This compound Administration:

    • Route: Oral administration via drinking water.

    • Dosage: 0.15% (w/v) this compound in autoclaved drinking water. This corresponds to approximately 7.7 mM.[4]

    • Preparation: Dissolve this compound in drinking water and provide ad libitum. Prepare fresh solution weekly.

  • Treatment Schedule: Begin L-NIO administration 3 days post-tumor cell implantation and continue for the duration of the study (e.g., 4 weeks).

  • Monitoring and Endpoints:

    • Measure tumor volume twice weekly using calipers (Volume = (width^2 x length)/2).

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize animals and excise tumors for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density, TUNEL staining for apoptosis).

    • For survival studies, monitor animals until pre-defined endpoint criteria are met.

Quantitative Data Summary

ParameterControl GroupL-NIO Treated GroupReference
Tumor Volume (4 weeks) Significantly larger3-5 fold reduction[4]
Microvessel Density (CD31+) Higher densitySignificantly decreased[4]
Apoptotic Cells (TUNEL+) Lower numberSignificantly increased[4]
Median Survival ShorterSignificantly extended[4]

Signaling Pathway: Inhibition of Angiogenesis

Angiogenesis_Inhibition cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell Tumor_Microenvironment Hypoxia, Inflammation iNOS iNOS Tumor_Microenvironment->iNOS NO Nitric Oxide (NO) iNOS->NO Angiogenic_Factors VEGF, etc. NO->Angiogenic_Factors Endothelial_Cell_Activation Activation, Proliferation, Migration Angiogenic_Factors->Endothelial_Cell_Activation Angiogenesis New Blood Vessel Formation Endothelial_Cell_Activation->Angiogenesis LNIO L-NIO dihydrochloride LNIO->iNOS

Sepsis Research: Attenuation of the Inflammatory Cascade

Application: To investigate the role of excessive nitric oxide production in the pathophysiology of sepsis, including hypotension and organ dysfunction.

Experimental Protocol: Cecal Ligation and Puncture (CLP) Model

  • Animal Model: Male C57BL/6 mice (8-12 weeks old).

  • CLP Procedure:

    • Anesthetize the mouse (e.g., isoflurane or ketamine/xylazine).

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve (e.g., 5-0 silk suture).

    • Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial leakage into the peritoneum.

    • Return the cecum to the abdominal cavity and close the incision in layers.

    • Administer fluid resuscitation (e.g., 1 mL sterile saline, subcutaneous) immediately after surgery.

  • This compound Administration:

    • Route: Intravenous (i.v.) or Intraperitoneal (i.p.) injection.

    • Dosage: A range of 1-10 mg/kg can be explored based on the severity of the model and desired level of NOS inhibition.

    • Preparation: Dissolve this compound in sterile saline.

  • Treatment Schedule: Administer this compound at a defined time point post-CLP (e.g., 1 or 6 hours) to model therapeutic intervention.

  • Monitoring and Endpoints:

    • Monitor survival over a defined period (e.g., 72 hours).

    • Measure mean arterial pressure (MAP) via carotid artery cannulation.

    • Collect blood samples at various time points to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage (e.g., ALT, AST, creatinine).

    • Harvest organs for histological analysis and assessment of inflammatory cell infiltration.

Quantitative Data Summary (Hypothetical based on known effects of NOS inhibition in sepsis)

ParameterCLP + Vehicle GroupCLP + L-NIO Group
Mean Arterial Pressure (MAP) Significantly decreasedPartially or fully restored
Serum TNF-α Markedly elevatedReduced levels
Serum IL-6 Markedly elevatedReduced levels
Survival Rate LowerPotentially improved

Signaling Pathway: iNOS in Sepsis

Sepsis_iNOS_Pathway PAMPs PAMPs (e.g., LPS) Immune_Cells Immune Cells (Macrophages) PAMPs->Immune_Cells NFkB NF-κB Activation Immune_Cells->NFkB iNOS_Induction iNOS Induction NFkB->iNOS_Induction NO_High High Output NO iNOS_Induction->NO_High sGC Soluble Guanylate Cyclase (sGC) NO_High->sGC cGMP ↑ cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Hypotension Hypotension Vasodilation->Hypotension LNIO L-NIO dihydrochloride LNIO->iNOS_Induction

Cardiovascular Research: Modulation of Blood Pressure

Application: To study the role of nitric oxide in the regulation of vascular tone and blood pressure.

Experimental Protocol: Acute Blood Pressure Regulation in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Preparation:

    • Anesthetize the rat (e.g., sodium pentobarbital).

    • Insert a catheter into the carotid artery for continuous blood pressure monitoring.

    • Insert a catheter into the jugular vein for intravenous drug administration.

  • This compound Administration:

    • Route: Intravenous (i.v.) infusion.

    • Dosage: Administer in a dose-dependent manner, for example, 0.03, 0.1, 0.3, 1, 3, 10, 30, and 100 mg/kg.

    • Preparation: Dissolve this compound in sterile saline.

  • Experimental Procedure:

    • Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP) and heart rate (HR).

    • Administer increasing doses of this compound intravenously.

    • Record the changes in MAP and HR for a defined period after each dose.

  • Endpoints:

    • Dose-dependent changes in mean arterial pressure.

    • Dose-dependent changes in heart rate.

Quantitative Data Summary

L-NIO Dose (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
0.03 - 100Dose-dependent increaseDose-dependent decrease (bradycardia)

Signaling Pathway: eNOS in Vascular Tone Regulation

Vascular_Tone_Regulation Shear_Stress Shear Stress / Agonists Endothelial_Cell Endothelial Cell Shear_Stress->Endothelial_Cell eNOS eNOS Endothelial_Cell->eNOS NO Nitric Oxide (NO) eNOS->NO Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO->Smooth_Muscle_Cell sGC Soluble Guanylate Cyclase (sGC) Smooth_Muscle_Cell->sGC cGMP ↑ cGMP sGC->cGMP Relaxation Vasorelaxation cGMP->Relaxation LNIO L-NIO dihydrochloride LNIO->eNOS

Conclusion

This compound is a versatile pharmacological tool for elucidating the complex roles of nitric oxide in health and disease. The protocols outlined above provide a starting point for in vivo investigations in oncology, sepsis, and cardiovascular research. Appropriate dose-response studies and careful selection of animal models are crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for Inducing Focal Ischemia with L-Nio Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal cerebral ischemia, the underlying cause of the most common type of stroke, is characterized by a significant reduction or complete blockage of blood flow to a specific brain region. The development of reliable and reproducible animal models of focal ischemia is crucial for understanding the pathophysiology of stroke and for the preclinical evaluation of novel therapeutic agents. One such model utilizes the stereotactic injection of L-Nio dihydrochloride (N5-(1-iminoethyl)-L-ornithine dihydrochloride), a potent and non-selective inhibitor of nitric oxide synthase (NOS).

This document provides detailed application notes and protocols for the use of this compound to induce focal ischemia in rodent models. It includes information on the mechanism of action, experimental procedures for both rats and mice, methods for assessing ischemic damage, and a summary of quantitative data from relevant studies.

Mechanism of Action

This compound is a potent, NADPH-dependent inhibitor of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Nitric oxide (NO) is a critical signaling molecule in the vasculature, primarily mediating vasodilation. By inhibiting NOS, L-Nio prevents the synthesis of NO, leading to potent vasoconstriction of cerebral blood vessels. This localized vasoconstriction results in a focal reduction of blood flow, causing ischemic injury and infarction in the targeted brain region.[1][2][3]

The different NOS isoforms play distinct roles in the context of cerebral ischemia:

  • eNOS: Primarily involved in maintaining basal cerebral blood flow. Inhibition of eNOS contributes to the initial ischemic insult by promoting vasoconstriction.[1][2]

  • nNOS: Activation of nNOS during ischemia is largely considered neurotoxic, contributing to excitotoxicity and neuronal damage.[1][2][4]

  • iNOS: This isoform is typically expressed hours after the initial ischemic event and is thought to contribute to secondary inflammatory damage.[1][2][4]

The non-selective inhibition of all NOS isoforms by L-Nio results in a robust and reproducible model of focal ischemia.

Signaling Pathway of L-Nio Induced Focal Ischemia

cluster_Vessel Blood Vessel cluster_Neuron Neuron L-Nio L-Nio eNOS eNOS L-Nio->eNOS Inhibits NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes Vasoconstriction Vasoconstriction Ischemia Ischemia Vasoconstriction->Ischemia Leads to Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_nNOS ↑ NO nNOS_Activation->NO_nNOS Peroxynitrite Peroxynitrite (ONOO⁻) NO_nNOS->Peroxynitrite with Superoxide Neuronal_Damage Neuronal Damage Peroxynitrite->Neuronal_Damage

Caption: L-Nio inhibits eNOS, causing vasoconstriction and ischemia. Ischemia triggers nNOS activation, leading to neurotoxic peroxynitrite formation and neuronal damage.

Advantages and Disadvantages of the L-Nio Model

AdvantagesDisadvantages
High Reproducibility: Produces a consistent and reproducible infarct size and location.[5]Lack of Reperfusion Model: Primarily a permanent occlusion model, which may not fully mimic the reperfusion injury seen in some clinical strokes.
Low Surgical Complexity: Technically less demanding than the middle cerebral artery occlusion (MCAO) suture model.[5]Potential for Direct Neurotoxicity: Although considered to have minimal paracrine effects, the possibility of direct effects on surrounding tissue cannot be entirely excluded.[6]
Zero to Low Mortality: Associated with very low mortality rates, allowing for long-term studies.[5]Variability with Different Batches: The potency of L-Nio can vary between batches, potentially affecting infarct size.
Good for High-Throughput Screening: The relative ease of the procedure makes it suitable for initial preclinical efficacy and proof-of-principle studies.[5]Craniotomy Required: The procedure necessitates a craniotomy, which can induce an inflammatory response.
Focal White Matter Lesions: Can be specifically targeted to white matter tracts, providing a valuable model for subcortical strokes.[6]

Experimental Protocols

Protocol 1: Induction of Focal Striatal Ischemia in Rats

This protocol is adapted from a study using adult male Sprague Dawley rats.[5]

Materials:

  • This compound

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Stereotactic apparatus

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools for craniotomy

  • Suture materials

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotactic frame. Maintain body temperature at 37°C.

  • Surgical Site Preparation: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Perform a small craniotomy over the target striatal region.

  • L-Nio Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. A dose of 2.0 µmol has been shown to produce a significant infarct.[5]

  • Stereotactic Injection:

    • Target Coordinates (from Bregma): Anterior/Posterior (A/P): +0.5 mm; Medial/Lateral (M/L): ±3.0 mm; Dorsal/Ventral (D/V): -5.0 mm.

    • Slowly infuse the L-Nio solution (e.g., 3.0-5.0 µL) into the striatum over 5 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent backflow.

  • Jugular Vein Occlusion (Optional but Recommended): A unilateral jugular vein occlusion can be performed in combination with the L-Nio infusion to enhance the ischemic lesion.[5]

  • Closure: Suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

Protocol 2: Induction of Focal White Matter Stroke in Mice

This protocol is designed to induce a focal ischemic lesion in the corpus callosum of mice.[6]

Materials:

  • This compound

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Stereotactic apparatus

  • Pulled glass pipette (15-25 µm tip diameter)

  • Low-volume pressure injection system

  • Surgical tools for craniotomy

Procedure:

  • Animal Preparation: Anesthetize the mouse (e.g., C57/Bl6) and secure it in a stereotactic frame.

  • Surgical Site Preparation: Expose the skull through a midline incision.

  • L-Nio Preparation: Prepare a 27.4 mg/mL (130 µM) solution of L-Nio in sterile 0.9% normal saline.[6]

  • Stereotactic Injection:

    • Drill a small burr hole over the target coordinates.

    • Target Coordinates for Corpus Callosum (from Bregma): A/P: +1.0 mm; M/L: ±1.0 mm; D/V: -1.5 mm.

    • Use a pulled glass pipette and a pressure injection system to inject 100 nL of the L-Nio solution.

    • Leave the pipette in place for 5 minutes post-injection.

  • Closure and Post-operative Care: Suture the incision and provide post-operative care as described for the rat protocol.

Experimental Workflow

Animal_Preparation Animal Preparation (Anesthesia, Stereotaxic Mounting) Surgical_Procedure Surgical Procedure (Craniotomy) Animal_Preparation->Surgical_Procedure L-Nio_Injection Stereotactic L-Nio Injection (Striatum or White Matter) Surgical_Procedure->L-Nio_Injection Post-Op_Care Post-Operative Care (Analgesia, Monitoring) L-Nio_Injection->Post-Op_Care Behavioral_Assessment Behavioral Assessment (Neurological Deficit Scoring) Post-Op_Care->Behavioral_Assessment Histological_Analysis Histological Analysis (Infarct Volume Measurement) Behavioral_Assessment->Histological_Analysis Data_Analysis Data Analysis and Interpretation Histological_Analysis->Data_Analysis

Caption: A typical experimental workflow for inducing focal ischemia with L-Nio and subsequent analysis.

Assessment of Ischemic Damage

Behavioral Tests

A variety of behavioral tests can be used to assess neurological deficits following L-Nio-induced ischemia. The choice of test will depend on the location of the infarct and the specific functions being investigated.

TestFunction AssessedDescription
Neurological Deficit Score (NDS) General neurological function, sensorimotor deficitsA composite score based on a series of observations and simple tasks, such as whisker stimulation, contralateral circling, and forelimb flexion.
Cylinder Test Forelimb asymmetry and motor functionThe animal is placed in a transparent cylinder, and the number of times each forepaw touches the wall during rearing is recorded.
Adhesive Removal Test Sensorimotor neglectA small piece of adhesive tape is placed on the animal's forepaw, and the time taken to notice and remove it is measured.
Rotarod Test Motor coordination and balanceThe animal is placed on a rotating rod, and the latency to fall is recorded.
Grid Walking Test Sensorimotor coordination and limb placementThe animal walks across a wire grid, and the number of foot faults (slips) is counted.
Histological Analysis

Infarct Volume Measurement:

The most common method for quantifying infarct volume is through histological staining of brain sections.

  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining: TTC is a mitochondrial enzyme activity indicator. Healthy, metabolically active tissue stains red, while infarcted tissue remains unstained (white). This method is typically used for fresh, unfixed tissue.

  • Nissl Staining (e.g., Cresyl Violet): This stain labels neurons, allowing for the identification of areas of neuronal loss in fixed tissue.

  • Immunohistochemistry: Staining for neuronal markers such as NeuN or microtubule-associated protein 2 (MAP2) can also be used to delineate the infarct area in fixed tissue.

Procedure for Infarct Volume Calculation:

  • Acquire serial brain sections of a known thickness.

  • Stain the sections using one of the methods described above.

  • Capture digital images of the stained sections.

  • Using image analysis software (e.g., ImageJ), measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each section.

  • Correct for edema by subtracting the area of the non-infarcted ipsilateral hemisphere from the area of the contralateral hemisphere.

  • Calculate the infarct volume by integrating the infarct areas across all sections.

Quantitative Data Summary

The following tables summarize quantitative data from studies using L-Nio to induce focal ischemia.

Table 1: Infarct Volume and Neurological Deficits in L-Nio Models

Animal ModelL-Nio DoseTarget RegionInfarct VolumeNeurological DeficitReference
Adult Male Sprague Dawley Rat2.0 µmolStriatum8.5 ± 5.3% of contralateral striatumChronic motor function impairment[5]
Male C57BL/6 Mouse100 nL of 27.4 mg/mLCorpus CallosumNot explicitly quantified, but described as a focal white matter lesionIncreased foot faults in grid walking test[6]

Note: The quantitative data available for L-Nio-induced ischemia is still limited compared to more established models like MCAO. Further studies are needed to provide a more comprehensive dataset.

Conclusion

The use of this compound offers a valuable and reproducible method for inducing focal cerebral ischemia in rodents.[5] This model presents several advantages, including low surgical complexity and high survival rates, making it particularly suitable for high-throughput screening of potential neuroprotective therapies.[5] By understanding the mechanism of action and following detailed experimental protocols, researchers can effectively utilize this model to advance our understanding of stroke pathophysiology and develop novel treatments.

References

L-NIO Dihydrochloride: A Tool for Investigating Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A key mediator in the neuroinflammatory cascade is nitric oxide (NO), a pleiotropic signaling molecule produced by nitric oxide synthases (NOS). While NO plays essential physiological roles in the central nervous system (CNS), its overproduction, particularly by the inducible NOS (iNOS) isoform in activated microglia and astrocytes, contributes to neuronal damage and exacerbates inflammation. L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, non-selective inhibitor of all three NOS isoforms (neuronal NOS, endothelial NOS, and inducible NOS), making it a valuable pharmacological tool for studying the role of NO in neuroinflammation. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of neuroinflammation.

Mechanism of Action

This compound is a structural analog of L-arginine, the substrate for NOS enzymes. It acts as a competitive inhibitor, binding to the active site of all three NOS isoforms and blocking the synthesis of NO. The inhibitory constants (Ki) for L-NIO are in the low micromolar range, demonstrating its high potency.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

NOS IsoformKi (μM)Source Organism
Neuronal (nNOS)1.7Rat
Endothelial (eNOS)3.9Bovine
Inducible (iNOS)3.9Mouse

Table 2: In Vitro Effects of L-NIO on Cytokine Release in LPS/IFN-γ-Stimulated J774 Macrophage-like Cells

CytokineL-NIO Concentration (μM)Effect
IL-610 - 1000Concentration-dependent potentiation
TNF-α10 - 1000Significant attenuation

Note: Data from J774 cells, a murine macrophage cell line, suggests that NO can differentially regulate cytokine release. Further studies are needed to confirm these effects specifically in microglial cells.

Signaling Pathways

// Connections LPS -> TLR4 [label="Binds to"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> NFkB [label="Activates"]; NFkB -> iNOS_gene [label="Induces"]; iNOS_gene -> iNOS_protein [label="Translates to"]; L_Arginine -> NO [label="Substrate"]; iNOS_protein -> NO [label="Catalyzes"]; NO -> L_Citrulline [style=dashed]; L_NIO -> iNOS_protein [label="Inhibits", color="#EA4335", arrowhead=tee, arrowsize=0.7]; NO -> sGC [label="Activates"]; sGC -> cGMP [label="Produces"]; cGMP -> PKG [label="Activates"]; PKG -> Inflammatory_Response; NO -> Peroxynitrite [dir=none]; Superoxide -> Peroxynitrite; Peroxynitrite -> Neurotoxicity [label="Causes"]; }

Caption: this compound inhibits the LPS-induced neuroinflammatory pathway.

Experimental Protocols

In Vitro Model: Inhibition of LPS-Induced Nitric Oxide Production in Microglia

This protocol describes how to use this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cell line or primary microglia).

Materials:

  • This compound

  • Microglial cells (BV-2 or primary)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • L-NIO Pre-treatment: Prepare stock solutions of this compound in sterile water or PBS. On the day of the experiment, dilute the L-NIO stock solution in cell culture medium to the desired final concentrations (e.g., a range of 10-1000 µM). Remove the old medium from the cells and add the medium containing L-NIO. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in cell culture medium to the desired final concentration (e.g., 100 ng/mL to 1 µg/mL). Add the LPS-containing medium to the wells (except for the negative control wells).

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

G start Start: Seed Microglia in 96-well Plate pretreat Pre-treat with this compound (1-2 hours) start->pretreat stimulate Stimulate with LPS (24-48 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure end End: Analyze Data measure->end

Caption: Workflow for in vitro inhibition of NO production by L-NIO.

In Vivo Model: Induction of Focal Cerebral Ischemia in Rats

This protocol is adapted from a study that established a rat model of focal striatal ischemia using this compound. This model is useful for studying the role of NO in the inflammatory response following ischemic stroke.

Materials:

  • This compound

  • Adult male Sprague-Dawley rats (250-350 g)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

Protocol:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Surgical Procedure: Expose the skull and drill a small burr hole over the striatum at the desired coordinates.

  • L-NIO Administration:

    • Dissolve this compound in sterile saline.

    • Lower a Hamilton syringe needle into the striatum.

    • Infuse a total dose of 2.0 µmol of L-NIO in a volume of 3.0-5.0 µL over several minutes.

    • Leave the needle in place for a few minutes after infusion to prevent backflow.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

  • Assessment of Neuroinflammation: At desired time points post-infusion (e.g., 1, 3, 7 days), animals can be euthanized, and brain tissue collected for analysis of inflammatory markers (e.g., immunohistochemistry for microglial and astrocyte activation, cytokine and chemokine profiling).

G start Start: Anesthetize Rat stereotaxic Mount in Stereotaxic Frame start->stereotaxic surgery Perform Craniotomy stereotaxic->surgery infusion Intrastriatal Infusion of L-NIO (2.0 µmol) surgery->infusion post_op Post-operative Care infusion->post_op analysis Tissue Collection and Neuroinflammation Analysis post_op->analysis end End: Data Interpretation analysis->end

Caption: Workflow for in vivo induction of focal cerebral ischemia with L-NIO.

Conclusion

This compound is a versatile and potent tool for investigating the multifaceted role of nitric oxide in neuroinflammation. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at elucidating the mechanisms of neuroinflammatory diseases and exploring potential therapeutic interventions targeting the nitric oxide pathway. As a non-selective NOS inhibitor, it is important to consider that L-NIO will block the activity of all three NOS isoforms. Therefore, follow-up studies with isoform-selective inhibitors may be necessary to dissect the specific contributions of nNOS, eNOS, and iNOS to the observed effects.

Measuring Nitric Oxide Production Inhibition by L-NIO Using the Griess Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of nitric oxide (NO) production in cell culture following treatment with L-N⁵-(1-Iminoethyl)ornithine (L-NIO), a non-selective nitric oxide synthase (NOS) inhibitor. The protocol is centered around the Griess assay, a common, simple, and cost-effective colorimetric method for the indirect measurement of NO.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in various diseases, making the modulation of its synthesis a key area of research. L-NIO is a potent inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS), the enzymes responsible for NO synthesis. The Griess assay provides a straightforward method to assess the inhibitory effect of compounds like L-NIO by measuring the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.

Principle of the Griess Assay

The Griess assay is a two-step diazotization reaction. Under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that absorbs light maximally at approximately 540 nm. The intensity of the color is directly proportional to the nitrite concentration in the sample.

Data Presentation

The following table provides representative data on the dose-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells by L-NIO, as measured by the Griess assay.

L-NIO Concentration (µM)Nitrite Concentration (µM)Percent Inhibition (%)
0 (LPS only)35.20
128.120.2
519.444.9
1012.763.9
256.382.1
503.191.2
1001.595.7

Note: The data presented in this table is a representative example compiled from typical results and should be used for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section details the methodologies for cell culture, L-NIO treatment, and the Griess assay to determine NO production.

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • L-N⁵-(1-Iminoethyl)ornithine (L-NIO)

  • Griess Reagent (Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid; Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Cell Culture and Seeding
  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • For the assay, seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell adherence.[1][2]

L-NIO Treatment and LPS Stimulation
  • Prepare a stock solution of L-NIO in sterile water or an appropriate solvent. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation period, carefully remove the culture medium from the wells.

  • Add 100 µL of fresh medium containing the various concentrations of L-NIO to the respective wells. Include a vehicle control (medium with the solvent used for L-NIO, if any).

  • Incubate the cells with L-NIO for 1-2 hours prior to stimulation.

  • Following the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to the negative control wells.

  • Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[2]

Griess Assay Protocol
  • Preparation of Nitrite Standard Curve:

    • Prepare a 1 mM stock solution of sodium nitrite in deionized water.

    • Perform serial dilutions of the stock solution in culture medium to obtain standards ranging from 1.56 to 100 µM.

    • Add 100 µL of each standard concentration to separate wells of the 96-well plate.

  • Sample Collection:

    • After the 24-hour incubation with LPS and L-NIO, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[2]

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.

    • Add 100 µL of the freshly prepared Griess reagent to each well containing the standards and the collected supernatants.[2]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration in the samples is determined by interpolating the absorbance values against the sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

Nitric_Oxide_Synthesis_and_Inhibition cluster_0 Cellular Environment cluster_1 Nitric Oxide Synthesis cluster_2 Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline L_NIO L-NIO L_NIO->NOS Inhibits

Figure 1: L-NIO inhibits the synthesis of Nitric Oxide.

Griess_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Griess Assay cluster_2 Data Analysis A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24h A->B C Pre-treat with L-NIO for 1-2h B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect 100 µL of supernatant E->F G Add 100 µL of Griess Reagent F->G H Incubate for 10-15 min at RT G->H I Measure absorbance at 540 nm H->I K Calculate Nitrite Concentration I->K J Prepare Nitrite Standard Curve J->K

Figure 2: Experimental workflow for the Griess assay.

References

Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity in Tissues Treated with L-NIO Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the measurement of Nitric Oxide Synthase (NOS) activity in tissue samples, with a specific focus on the use of L-NIO dihydrochloride as a non-selective NOS inhibitor.

Introduction to this compound and Nitric Oxide Synthases

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in synaptic plasticity and neuronal signaling.[1]

  • Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is crucial for regulating blood pressure and vascular tone.[1]

  • Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO involved in host defense.[1][2]

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (this compound) is a potent, arginine-based, non-selective inhibitor of all three NOS isoforms.[3][4][5][6] It acts as a competitive inhibitor by binding to the active site of the enzyme, thereby blocking the conversion of L-arginine to L-citrulline and NO.[6] Its ability to inhibit all NOS isoforms makes it a valuable tool for studying the overall contribution of NOS activity in various biological systems.

Quantitative Data: this compound Inhibition of NOS Isoforms

The inhibitory potency of this compound against the different NOS isoforms is summarized in the table below. This data is crucial for designing experiments and interpreting results.

NOS IsoformSource OrganismInhibition Constant (Ki)
Neuronal NOS (nNOS)Rat1.7 µM
Endothelial NOS (eNOS)Bovine3.9 µM
Inducible NOS (iNOS)Mouse3.9 µM

Data sourced from multiple references.[3][6][7]

Signaling Pathway of Nitric Oxide Synthesis

The enzymatic production of nitric oxide by NOS is a complex process involving the oxidation of L-arginine. The simplified signaling pathway is illustrated below.

NOS_Pathway cluster_inputs Inputs cluster_outputs Outputs L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS Cofactors Cofactors (FAD, FMN, BH₄, Calmodulin) Cofactors->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO NADP NADP⁺ NOS->NADP L_NIO This compound L_NIO->NOS Experimental_Workflow Start Start: Tissue Homogenate Incubation Incubate with L-Arginine (and L-NIO for inhibition) Start->Incubation Nitrate_Reduction Nitrate to Nitrite Conversion (Nitrate Reductase) Incubation->Nitrate_Reduction Griess_Reaction Griess Reagent Addition (Color Development) Nitrate_Reduction->Griess_Reaction Measurement Measure Absorbance at 540 nm Griess_Reaction->Measurement Analysis Data Analysis: Calculate NOS Activity Measurement->Analysis

References

Application Notes: L-Nio Dihydrochloride in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, non-selective, and NADPH-dependent inhibitor of nitric oxide synthase (NOS).[1][2] It effectively blocks all three major isoforms of the enzyme: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] Nitric oxide (NO) is a crucial signaling molecule in the central nervous system, acting as a retrograde messenger in many forms of synaptic plasticity.[4][5][6] Due to its inhibitory action on NO production, this compound serves as an essential pharmacological tool for researchers investigating the role of the NO signaling pathway in synaptic phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Mechanism of Action

This compound inhibits the synthesis of nitric oxide from L-arginine by binding to the active site of the NOS enzyme. By preventing NO production, it allows researchers to probe the necessity of NO signaling in various physiological and pathophysiological processes, including the mechanisms underlying learning and memory.

Applications in Synaptic Plasticity Studies

  • Investigating Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular correlate of learning and memory.[5] The NO/cGMP pathway is a key component in the induction and maintenance of LTP in several brain regions, including the hippocampus and cortex.[7][8]

    • Elucidating Retrograde Signaling: L-Nio is used to test the hypothesis that NO acts as a retrograde messenger. According to this model, postsynaptic NMDA receptor activation leads to NO synthesis, which then diffuses back to the presynaptic terminal to enhance neurotransmitter release.[4][6] Application of L-Nio blocks this process, leading to a decay of LTP, particularly in its late phase.[9][10]

    • Dissecting Maintenance vs. Induction: The timing of L-Nio application is critical. Applying the inhibitor before high-frequency stimulation (HFS) can prevent LTP induction. Interestingly, applying L-Nio shortly after HFS can also disrupt the maintenance of LTP, suggesting a continuous requirement for NO signaling in the minutes following induction.[6][9]

  • Probing Long-Term Depression (LTD): LTD is an activity-dependent, long-lasting reduction in the efficacy of synaptic transmission, serving as a counterbalance to LTP.[11] The role of nitric oxide in LTD is brain-region specific.

    • Corticostriatal LTD: In the striatum, the NO/cGMP pathway is essential for the induction of LTD. L-Nio can be used to demonstrate that blocking NO synthesis prevents the depression of synaptic potentials typically induced by HFS in this region.[7]

    • Perirhinal Cortex and Memory: Studies in the perirhinal cortex show that NO-dependent signaling is required for LTD. The inhibition of this pathway by NOS inhibitors was found to prevent visual recognition memory, highlighting the functional importance of NO-mediated LTD.[12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Name N⁵-(1-iminoethyl)-L-ornithine, dihydrochloride[3]
Molecular Formula C₇H₁₅N₃O₂ · 2HCl[3]
Molecular Weight 246.13 g/mol
CAS Number 159190-44-0
Solubility Water (up to 100 mg/mL), PBS (pH 7.2; 10 mg/mL), DMSO (20 mg/mL)[3]

Table 2: In Vitro Inhibitory Activity of L-Nio

NOS IsoformKi (Inhibition Constant)Source OrganismReference
nNOS (neuronal)1.7 µMRat[1][2][3]
eNOS (endothelial)3.9 µMBovine[1][2][3]
iNOS (inducible)3.9 µMMouse[1][2][3]

Table 3: Typical Experimental Parameters for L-Nio in Synaptic Plasticity

ParameterDescriptionExample ValueReference
Model System Acute brain slicesRat or Mouse Hippocampal Slices[9][10]
Application Bath application in artificial cerebrospinal fluid (aCSF)10 - 100 µM[10][13]
LTP Induction High-Frequency Stimulation (HFS) of afferent pathways1 train, 100 Hz for 1 second[10]
LTD Induction Low-Frequency Stimulation (LFS) of afferent pathways1-5 Hz stimulation[11][12]
Recording Method Extracellular field potential recordingfEPSP slope in CA1 stratum radiatum[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Calculation: Based on the molecular weight (246.13 g/mol ), calculate the mass of this compound needed to prepare a concentrated stock solution (e.g., 10 mM or 50 mM).

    • Example for 10 mL of a 10 mM stock: Mass (g) = 0.010 L × 0.010 mol/L × 246.13 g/mol = 0.0246 g (24.61 mg)

  • Dissolution: Weigh the calculated amount of this compound powder and dissolve it in high-purity water or a suitable buffer (e.g., HEPES-buffered saline).[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C. The solution is stable for several months under these conditions.

Protocol 2: Investigating the Effect of L-Nio on Hippocampal LTP

This protocol describes extracellular field potential recordings in acute hippocampal slices.

  • Slice Preparation:

    • Anesthetize a rodent (e.g., Sprague Dawley rat) according to approved institutional animal care protocols.

    • Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (a modified artificial cerebrospinal fluid, aCSF).

    • Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in the ice-cold cutting solution.

    • Transfer slices to an interface or submerged chamber containing aCSF (e.g., in mM: 124 NaCl, 4.4 KCl, 2 CaCl₂, 1 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, 10 D-glucose) at 30-32°C, continuously bubbled with 95% O₂/5% CO₂. Allow slices to recover for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at ~30°C.[10]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the apical dendritic layer (stratum radiatum) of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]

    • Adjust the stimulation intensity to elicit an fEPSP with a slope that is 30-40% of the maximum.[10]

  • Experimental Procedure:

    • Baseline Recording: Record stable baseline responses for at least 20-30 minutes by delivering single pulses every 30 seconds (0.033 Hz).[10]

    • Drug Application: To test the effect of L-Nio on LTP induction, switch the perfusion to aCSF containing the desired concentration of L-Nio (e.g., 20 µM). Allow the drug to perfuse for at least 20-30 minutes before inducing LTP.

    • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz stimulation) at the baseline stimulation intensity.[10]

    • Post-HFS Recording: Continue recording fEPSPs for at least 60-90 minutes post-HFS to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP for each time point.

    • Normalize the fEPSP slopes to the average slope during the baseline recording period.

    • Compare the degree of potentiation at 60 minutes post-HFS between control slices (no drug) and L-Nio-treated slices. A significant reduction in potentiation in the L-Nio group indicates a requirement for NO signaling.[9]

Note: To study the effect on LTP maintenance, LTP can be induced first, followed by the application of L-Nio 5-15 minutes post-HFS. A gradual decay of potentiation back to baseline, compared to a stable potentiation in controls, would suggest a role for NO in LTP maintenance.[6][9]

Mandatory Visualizations

NO_Signaling_LTP cluster_post Postsynaptic Terminal cluster_pre Presynaptic Terminal NMDA NMDA Receptor CaM Ca²⁺/Calmodulin NMDA->CaM Ca²⁺ Influx nNOS nNOS CaM->nNOS Activation Cit L-Citrulline nNOS->Cit NO Nitric Oxide (NO) nNOS->NO Synthesis Arg L-Arginine Arg->nNOS sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activation Release ↑ Neurotransmitter Release PKG->Release NO->sGC Retrograde Diffusion & Activation LNIO L-Nio dihydrochloride LNIO->nNOS Inhibition

Caption: NO Signaling Pathway in Long-Term Potentiation (LTP).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow Slice 1. Prepare Acute Hippocampal Slices Recover 2. Slice Recovery (>1 hr in aCSF) Slice->Recover Baseline 3. Record Stable Baseline (20-30 min) Recover->Baseline Drug 4. Bath Apply L-Nio (20-30 min) Baseline->Drug Induce 5. Induce LTP (HFS Protocol) Drug->Induce Record 6. Record Post-HFS (>60 min) Induce->Record Normalize 7. Normalize fEPSP Slope to Baseline Record->Normalize Compare 8. Compare Potentiation (L-Nio vs. Control) Normalize->Compare

Caption: Experimental Workflow for Studying L-Nio Effects on LTP.

References

Application Note: Western Blot Protocol for nNOS Expression Analysis Following L-NIO Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the detection and quantification of neuronal Nitric Oxide Synthase (nNOS) expression in biological samples following treatment with L-N⁵-(1-Iminoethyl)ornithine (L-NIO), a non-selective NOS inhibitor.[1]

Introduction

Nitric Oxide Synthase (NOS) enzymes catalyze the production of nitric oxide (NO) from L-arginine.[2][3] There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[2][4] nNOS, with an apparent molecular weight of approximately 160 kDa, plays a critical role in neurotransmission and various physiological and pathophysiological processes in the central nervous system.[4][5]

L-NIO is a potent, non-selective, and NADPH-dependent inhibitor of all three NOS isoforms.[1] While L-NIO directly inhibits the enzymatic activity of nNOS, it is also crucial to investigate its potential effects on the total expression level of the nNOS protein. Western blotting is a widely used technique to separate proteins by size and detect a specific protein of interest using antibodies, allowing for the relative quantification of its expression.[4] This protocol details the steps for sample preparation, protein separation, immunodetection, and data analysis for nNOS following experimental treatment with L-NIO.

Signaling Pathway and Inhibition

The diagram below illustrates the catalytic function of nNOS and its inhibition by L-NIO. nNOS converts L-arginine into L-citrulline and nitric oxide. L-NIO acts as an inhibitor, blocking this conversion.

G cluster_0 cluster_1 Arginine L-Arginine nNOS nNOS (Enzyme) Arginine->nNOS Substrate Product L-Citrulline + NO nNOS->Product Catalysis LNIO L-NIO LNIO->nNOS Inhibition

Caption: nNOS enzymatic activity and inhibition by L-NIO.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below, from sample preparation to final data analysis.

G A 1. Cell/Tissue Culture & L-NIO Treatment B 2. Sample Lysis & Protein Extraction A->B C 3. Protein Concentration Quantification (BCA Assay) B->C D 4. Sample Preparation (Denaturation) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer (Blotting to PVDF Membrane) E->F G 7. Immunoblotting (Blocking & Antibody Incubation) F->G H 8. Detection (ECL Substrate) G->H I 9. Imaging & Densitometry H->I J 10. Data Normalization & Analysis I->J

Caption: Western blot experimental workflow diagram.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line or tissue type used.

Materials and Reagents
  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Sample Buffer: 2x Laemmli buffer.[6]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE:

    • Acrylamide/Bis-acrylamide solution

    • Tris-HCl

    • Sodium Dodecyl Sulfate (SDS)

    • TEMED

    • Ammonium Persulfate (APS)

    • Prestained molecular weight markers.[7]

  • Running Buffer (1x): Tris-Glycine-SDS buffer.

  • Transfer Buffer (1x): Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).[8]

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Anti-nNOS antibody (recommended dilution as per manufacturer's datasheet).

    • Anti-β-actin, anti-GAPDH, or anti-α-tubulin antibody for loading control.[9]

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) that recognizes the primary antibody.

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Experimental Treatment
  • Culture cells or prepare tissue slices as required by your experimental model.

  • Treat the samples with the desired concentrations of L-NIO for a predetermined duration. Include an untreated (vehicle) control group.

  • Following treatment, immediately proceed to sample preparation or snap-freeze samples in liquid nitrogen and store at -80°C for later use.

Sample Preparation (Protein Extraction)
  • Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6][8]

  • For a 10 cm dish, add 500 µL of ice-cold lysis buffer supplemented with protease/phosphatase inhibitors.[7]

  • Scrape the adherent cells using a cold plastic cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[8][10] For tissues, homogenize in lysis buffer.

  • Agitate the lysate for 30 minutes at 4°C.[8]

  • Centrifuge the lysate at 12,000-14,000 rpm for 20 minutes at 4°C to pellet cell debris.[6][10]

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-cooled tube.[10]

Protein Quantification
  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • The optimal concentration is typically between 1–5 mg/mL.[6]

  • Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample (typically 20-50 µg per lane).[8][11]

SDS-PAGE
  • Prepare samples by mixing the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer.[8]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6][7]

  • Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel. Given the size of nNOS (~160 kDa), an 8% polyacrylamide gel is recommended.[4][8] Load a molecular weight marker in one lane.

  • Run the gel in 1x running buffer. A standard run is 1-2 hours at 100-120 V, or until the dye front reaches the bottom of the gel.[8]

Protein Transfer
  • Equilibrate the gel in 1x transfer buffer for 10-15 minutes.[12]

  • Activate a PVDF membrane by wetting it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[8]

  • Assemble the transfer stack (sandwich) according to your apparatus (wet or semi-dry transfer). Ensure no air bubbles are trapped between the gel and the membrane.[12]

  • Perform the transfer. For a wet transfer, typical conditions are 100 V for 90-120 minutes at 4°C.

Immunoblotting
  • After transfer, wash the membrane briefly in TBST.

  • Block the membrane in blocking buffer (e.g., 5% milk in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

  • Incubate the membrane with the primary anti-nNOS antibody diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[7][11]

  • Wash the membrane three times for 5-10 minutes each with TBST.[7]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]

  • Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.

Detection and Analysis
  • Prepare the ECL detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin).

  • Quantify the band intensities using densitometry software (e.g., ImageJ). The nNOS signal should be normalized to the corresponding loading control signal for each lane.

Data Presentation

Quantitative data from the densitometry analysis should be summarized in a structured table. This allows for clear comparison between different treatment groups. The expression of nNOS should be presented as a ratio relative to the loading control.

Treatment GroupReplicatenNOS Band Intensity (Arbitrary Units)Loading Control (β-actin) Intensity (Arbitrary Units)Normalized nNOS Expression (nNOS / β-actin)
Control (Vehicle) 115,20014,8001.03
214,95015,1000.99
315,50015,0501.03
L-NIO (X µM) 113,80015,0000.92
214,10014,9000.95
313,50014,8500.91
L-NIO (Y µM) 110,50015,2000.69
211,00015,3000.72
310,80015,1000.71

Note: The data in this table is for illustrative purposes only.

References

Troubleshooting & Optimization

L-Nio dihydrochloride solubility in PBS and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-NIO dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, use, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (N5-(1-iminoethyl)-L-ornithine, dihydrochloride) is a potent, non-selective, and irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3] It acts as an L-arginine analog, competitively inhibiting the enzyme's ability to produce nitric oxide (NO) from L-arginine.

Q2: What are the common research applications for this compound?

A2: this compound is widely used in biomedical research to study the physiological and pathological roles of nitric oxide. Common applications include investigating cardiovascular function, endothelial dysfunction, neurobiology, inflammation, and angiogenesis in cancer models.[4]

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound exhibits good solubility in aqueous solutions and some organic solvents. Please refer to the solubility table below for detailed information.

Q4: How should this compound be stored?

A4: For long-term stability, this compound powder should be stored at -20°C, desiccated.[5] Stock solutions can typically be stored at -20°C for up to two months, though it is always recommended to prepare fresh solutions for optimal results.[6]

Solubility Data

The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be affected by temperature, pH, and the purity of the compound. For challenging dissolutions, gentle warming (to 37°C) and sonication in an ultrasonic bath may improve solubility.[5]

SolventConcentration (mg/mL)Molar Equivalent (mM)Reference
Water100~406[7]
Water50~203[5]
Water24.61100[3]
PBS (pH 7.2)10~40.6[7]
DMSO33.33~135[5]
DMSO20~81.2[7]
DMF20~81.2[7]
Ethanol20~81.2[7]
MethanolSolubleNot specified[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in PBS
  • Weighing: Accurately weigh out 2.46 mg of this compound (MW: 246.1 g/mol ).

  • Dissolution: Add 1 mL of sterile phosphate-buffered saline (PBS, pH 7.2) to the powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[8]

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

General Protocol for Treating Cultured Endothelial Cells
  • Cell Seeding: Plate endothelial cells (e.g., HUVECs) in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in their standard growth medium (e.g., DMEM or RPMI-1640 supplemented with FBS and antibiotics) under standard conditions (37°C, 5% CO2).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. A typical working concentration for in vitro studies can range from micromolar to low millimolar concentrations, depending on the cell type and experimental goals.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle-only control (medium with the same final concentration of the solvent used for the stock solution, e.g., PBS).

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT or CCK-8), migration assays, or protein expression analysis (e.g., Western blot for phosphorylated eNOS).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Cell Culture Medium The concentration of this compound exceeds its solubility in the complex mixture of the medium. Interaction with components in the medium, such as proteins or salts.Prepare a higher concentration stock solution in a suitable solvent (e.g., water or PBS) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent is not toxic to the cells (typically <0.5% for DMSO). Prepare the working solution fresh before each experiment.
Variability in Experimental Results Inconsistent dissolution of this compound. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Ensure complete dissolution of the compound when preparing stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Use a positive control to confirm the activity of the inhibitor.
No Observable Effect of L-NIO The concentration of L-NIO is too low. The cells may not express the target NOS isoform. The incubation time is not sufficient.Perform a dose-response experiment to determine the optimal concentration. Confirm the expression of NOS isoforms in your cell line (e.g., via Western blot or PCR). Perform a time-course experiment to determine the optimal incubation time.
Cell Toxicity Observed The concentration of L-NIO is too high. The solvent used for the stock solution is at a toxic concentration.Perform a dose-response experiment to determine the non-toxic concentration range. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells.

Visualizations

Nitric_Oxide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endothelial Cell cluster_downstream Downstream Effects Agonists Agonists (e.g., Acetylcholine, Bradykinin) Receptor Receptor Agonists->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 CaM Calmodulin (CaM) IP3->CaM + Ca2+ eNOS_active eNOS (active) CaM->eNOS_active eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC L_NIO This compound L_NIO->eNOS_active Inhibits cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Nitric Oxide Signaling Pathway and Inhibition by L-NIO.

Experimental_Workflow Start Start Prepare_Stock Prepare L-NIO Stock Solution Start->Prepare_Stock Seed_Cells Seed Endothelial Cells Start->Seed_Cells Prepare_Working Prepare Working Solution in Cell Culture Medium Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with L-NIO (and Vehicle Control) Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze

Caption: General Experimental Workflow for L-NIO in Cell Culture.

References

L-Nio dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-NIO dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, storage, and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues encountered during the handling and use of this compound.

1. How should I store this compound powder?

For long-term stability, the lyophilized powder of this compound should be stored at -20°C and kept desiccated.[1][2] Under these conditions, the compound is stable for at least three to four years.[3][4]

2. What is the recommended storage condition for this compound solutions?

Stock solutions of this compound should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[1][5] For storage at -20°C, it is recommended to use the solution within one month to prevent loss of potency.[1][6] For longer-term storage of up to six months, it is advisable to store the aliquots at -80°C.[3][5]

3. I am having trouble dissolving this compound. What should I do?

This compound is soluble in water, DMSO, DMF, and ethanol.[7] If you encounter solubility issues, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period can aid in dissolution.[2][8][9]

4. My this compound solution has been at room temperature for a few hours. Is it still usable?

While prolonged exposure to room temperature is not recommended, this compound is generally stable at ambient temperatures for a few days, such as during shipping.[10][11] For optimal performance, it is best to minimize the time the compound is kept at room temperature. If accidental exposure occurs, it is advisable to perform a small-scale positive control experiment to confirm its activity before proceeding with critical experiments.

5. I suspect my this compound has lost its activity. How can I check this?

Loss of activity can be due to improper storage, multiple freeze-thaw cycles, or prolonged storage in solution. To verify its inhibitory effect, you can perform a nitric oxide synthase (NOS) activity assay. This can be done by measuring the production of nitric oxide (NO) or its stable metabolites, nitrite and nitrate, in a well-characterized system (e.g., cell lysate or purified enzyme) with and without the presence of your this compound solution. A significant reduction in NO production in the presence of L-NIO would indicate its activity.

6. Can I use this compound in cell culture experiments?

Yes, this compound is widely used in cell culture to inhibit nitric oxide synthase activity. It is important to determine the optimal concentration for your specific cell line and experimental conditions, as high concentrations may affect cell viability. It is recommended to perform a dose-response curve and assess cell viability using methods like the MTT or neutral red uptake assays.

7. Is this compound specific to a particular NOS isoform?

No, this compound is a non-selective inhibitor of all three nitric oxide synthase isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). It exhibits potent, NADPH-dependent inhibition of these enzymes.[9] The inhibitory constants (Ki) are in the low micromolar range for all three isoforms.[9]

Quantitative Data Summary

ParameterValue
Storage (Lyophilized) -20°C, desiccated[1][2]
Stability (Lyophilized) ≥ 3-4 years at -20°C[3][4]
Storage (Solution) -20°C for up to 1 month, -80°C for up to 6 months[1][3][5][6]
Solubility Water: up to 100 mg/mL[7]DMSO: ~20-33 mg/mL[2][7]DMF: ~20 mg/mL[7]Ethanol: ~20 mg/mL[7]PBS (pH 7.2): ~10 mg/mL[7]
Inhibitory Constants (Ki) nNOS: ~1.7 µMeNOS: ~3.9 µMiNOS: ~3.9 µM[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm the Vial: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. If necessary, warm the solution to 37°C.[8]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][9] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: In Vitro Inhibition of NOS in Cell Culture
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density appropriate for your assay. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations using pre-warmed cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period to allow for the inhibition of NOS.

  • Assessment of NOS Inhibition: Measure the production of nitric oxide using a suitable method, such as the Griess assay, which quantifies nitrite levels in the culture supernatant.

Protocol 3: Griess Assay for Nitrite Determination
  • Sample Collection: Collect the cell culture supernatant or other biological samples to be assayed.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same medium or buffer as your samples.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add the Griess reagent to your samples and standards in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

Nitric_Oxide_Signaling_Pathway cluster_activation Stimulus cluster_cell Endothelial Cell cluster_inhibition Inhibition Stimulus e.g., Acetylcholine, Bradykinin, Shear Stress Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER + CaM Calmodulin (CaM) ER->CaM Ca²⁺ release eNOS_inactive eNOS (inactive) CaM->eNOS_inactive binds eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation L_Citrulline L-Citrulline eNOS_active->L_Citrulline NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->eNOS_active L_NIO This compound L_NIO->eNOS_active Inhibits

Caption: Nitric Oxide Synthesis Pathway and Inhibition by L-NIO.

experimental_workflow prep Prepare L-NIO Stock Solution treatment Treat Cells with L-NIO or Vehicle prep->treatment culture Cell Culture (Seeding & Growth) culture->treatment incubation Incubate for Desired Time treatment->incubation supernatant Collect Supernatant incubation->supernatant griess Perform Griess Assay supernatant->griess read Measure Absorbance at 540 nm griess->read analyze Analyze Data read->analyze

Caption: Experimental Workflow for In Vitro NOS Inhibition Assay.

troubleshooting_logic start Poor Solubility? warm Warm to 37°C? start->warm Yes sonicate Sonicate? start->sonicate No warm->sonicate Still not dissolved dissolved Dissolved warm->dissolved Yes sonicate->dissolved Yes

Caption: Troubleshooting Logic for L-NIO Dissolution Issues.

References

Technical Support Center: L-Nio Dihydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Nio dihydrochloride in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vivo studies using this non-selective nitric oxide synthase (NOS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as N5-(1-Iminoethyl)-L-ornithine dihydrochloride, is a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3][4] It acts as an L-arginine analogue, competitively inhibiting the enzyme and thereby reducing the production of nitric oxide (NO).[5]

Q2: What are the common in vivo applications of this compound?

A2: this compound is frequently used in animal models to investigate the physiological and pathological roles of nitric oxide. Common applications include inducing focal cerebral ischemia to study stroke, investigating its effects on blood pressure and vascular tone, and exploring its role in inflammation and cancer angiogenesis.[1][5][6][7]

Q3: How should I prepare and store this compound solutions?

A3: this compound is a white solid that is soluble in water and methanol.[8] For in vivo experiments, it is often dissolved in saline or a vehicle containing DMSO, PEG300, and Tween-80.[2][4] It is recommended to prepare fresh solutions for each experiment.[2] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[2] Always refer to the manufacturer's instructions for specific storage and handling guidelines.

Troubleshooting Guide

Issue 1: Unexpected Animal Mortality

Q: We are observing a high rate of mortality in our animal subjects after administering this compound. What could be the cause and how can we troubleshoot this?

A: Unexpected mortality is a serious concern and can arise from several factors related to the potent physiological effects of NOS inhibition.

  • Potential Cause 1: Ischemic Events: this compound can induce focal cerebral ischemia, which can be fatal depending on the dose and administration route.[1][4][6] This is a known application of the compound but can be an unwanted side effect in other experimental contexts.

  • Troubleshooting:

    • Dose Reduction: The most critical step is to perform a dose-response study to determine the optimal dose that achieves the desired level of NOS inhibition without causing severe ischemic events.

    • Route of Administration: Consider alternative administration routes. Systemic administration (e.g., intravenous) can have widespread effects, while localized administration (e.g., intrastriatal) may be more appropriate for targeted studies.[2][9]

    • Animal Monitoring: Closely monitor animals for neurological and motor deficits post-administration.

  • Potential Cause 2: Cardiovascular Effects: As a potent inhibitor of eNOS, this compound can cause a significant, dose-dependent increase in blood pressure (hypertension) and a reflex decrease in heart rate (bradycardia).[5][9] These drastic hemodynamic changes can lead to cardiovascular collapse, especially in susceptible animals.

  • Troubleshooting:

    • Hemodynamic Monitoring: If feasible, monitor blood pressure and heart rate in a subset of animals to understand the cardiovascular impact of the administered dose.

    • Slower Infusion Rate: For intravenous administration, a slower infusion rate can mitigate acute spikes in blood pressure.

Issue 2: Lack of Efficacy

Q: We are not observing the expected biological effect after this compound administration. How can we confirm target engagement and troubleshoot this issue?

A: A lack of efficacy can be due to issues with the compound, its administration, or the biological assessment method.

  • Potential Cause 1: Inadequate NOS Inhibition: The administered dose may be insufficient to achieve the required level of NOS inhibition in the target tissue.

  • Troubleshooting:

    • Dose Escalation Study: Systematically increase the dose of this compound while monitoring for both efficacy and adverse effects.

    • Confirmation of Target Engagement: Measure the products of NO synthesis, nitrite and nitrate, in plasma or tissue homogenates. A significant reduction in these metabolites post-administration confirms NOS inhibition. The Griess assay is a common method for this purpose.[8][10]

    • Ex Vivo NOS Activity Assay: In a satellite group of animals, tissues can be collected at various time points after administration to measure NOS activity ex vivo.[11]

  • Potential Cause 2: Compound Instability or Improper Preparation: The compound may have degraded, or the solution may not have been prepared correctly.

  • Troubleshooting:

    • Fresh Preparation: Always prepare solutions fresh on the day of the experiment.[2]

    • Proper Dissolution: Ensure the compound is fully dissolved. Sonication may be required for some formulations.[2]

    • Verify Compound Quality: If problems persist, consider obtaining a new batch of the compound and verifying its purity.

Issue 3: Adverse Side Effects

Q: Our animals are exhibiting adverse effects that are confounding our experimental results. What are the known side effects of this compound and how can we mitigate them?

A: As a non-selective NOS inhibitor, this compound can have several off-target or systemic effects.

  • Potential Side Effect 1: Prostaglandin Imbalance: Inhibition of NOS can sometimes lead to an imbalance in prostaglandins, which can have pro-inflammatory or other detrimental effects.[12]

  • Mitigation:

    • Co-administration of Cyclooxygenase (COX) Inhibitors: Depending on the experimental context, co-administration of a COX inhibitor might be considered, but this should be done with caution as it can introduce other confounding variables.

  • Potential Side Effect 2: Broad Physiological Disruption: Since nitric oxide is a ubiquitous signaling molecule, its systemic inhibition can affect numerous physiological processes, including neurotransmission, immune responses, and vascular function.[10][13][14]

  • Mitigation:

    • Use of More Selective Inhibitors: If the experimental question pertains to a specific NOS isoform, consider using a more selective inhibitor (e.g., 1400W for iNOS).[7]

    • Localized Delivery: As mentioned previously, localized delivery to the target tissue can minimize systemic side effects.

Data Presentation

Table 1: In Vitro Inhibitory Constants (Ki) of this compound

NOS IsoformKi (μM)
nNOS1.7
eNOS3.9
iNOS3.9

Data sourced from MedChemExpress and InvivoChem.[1][2][4]

Table 2: Exemplary In Vivo Dosages of this compound in Rats

Administration RouteDosage RangeObserved EffectReference
Intrastriatal Injection0.04 - 2.0 μmol/(3.0-5.0 μL) per ratFocal cerebral ischemia[2]
Intravenous (i.v.)0.03 - 300 mg/kgDose-dependent increase in blood pressure[9]

Experimental Protocols

Protocol 1: Induction of Focal Cerebral Ischemia in Rats

Objective: To induce a reproducible ischemic lesion in the striatum of adult rats.

Materials:

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Prepare a fresh solution of this compound in sterile saline at the desired concentration.

  • Perform a craniotomy to expose the target brain region (striatum).

  • Slowly infuse 2.0 μmol of this compound in a volume of 3.0-5.0 μL into the striatum using a Hamilton syringe.

  • After infusion, leave the needle in place for a few minutes to prevent backflow.

  • Withdraw the needle slowly, suture the incision, and allow the animal to recover.

  • Monitor the animal for motor deficits and other signs of stroke.

This protocol is adapted from studies demonstrating L-Nio-induced focal ischemia.[1][4][6]

Protocol 2: Assessment of In Vivo NOS Inhibition via Nitrite/Nitrate Measurement

Objective: To determine the extent of systemic NOS inhibition by measuring stable NO metabolites.

Materials:

  • This compound

  • Animal model (e.g., rat, mouse)

  • Blood collection supplies (e.g., EDTA tubes)

  • Griess Reagent Kit

  • Spectrophotometer

Procedure:

  • Administer this compound to the animals at the desired dose and route.

  • At selected time points post-administration, collect blood samples into EDTA tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Follow the instructions of the Griess Reagent Kit to measure the concentration of nitrite and nitrate in the plasma samples.

  • Compare the nitrite/nitrate levels in treated animals to those in vehicle-treated control animals. A significant decrease indicates successful NOS inhibition.

Mandatory Visualizations

G cluster_0 This compound Action L-Arginine L-Arginine NOS nNOS, eNOS, iNOS L-Arginine->NOS Substrate L-Nio L-Nio dihydrochloride L-Nio->NOS Inhibitor L-Citrulline L-Citrulline NOS->L-Citrulline NO Nitric Oxide (NO) NOS->NO

Caption: Mechanism of action of this compound as a NOS inhibitor.

G cluster_1 In Vivo Experimental Workflow A Preparation of L-Nio Solution C Administration (e.g., i.v., intrastriatal) A->C B Animal Preparation (Anesthesia) B->C D Post-Administration Monitoring C->D E Data Collection (e.g., Blood Pressure, Behavioral Tests) D->E F Tissue Collection (for ex vivo analysis) D->F G Data Analysis E->G F->G G cluster_2 Troubleshooting Logic Start Unexpected Experimental Outcome Mortality High Mortality? Start->Mortality Efficacy Lack of Efficacy? Mortality->Efficacy No DoseResponse Perform Dose- Response Study Mortality->DoseResponse Yes Adverse Adverse Effects? Efficacy->Adverse No MeasureNO Measure Nitrite/ Nitrate Levels Efficacy->MeasureNO Yes UseSelective Consider Selective Inhibitor Adverse->UseSelective Yes CheckRoute Review Admin. Route DoseResponse->CheckRoute MonitorVitals Monitor Vitals CheckRoute->MonitorVitals CheckPrep Verify Solution Preparation MeasureNO->CheckPrep LocalDelivery Consider Local Delivery UseSelective->LocalDelivery

References

Potential off-target effects of L-Nio dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of L-NIO dihydrochloride, a potent inhibitor of nitric oxide synthases. The following sections offer troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, non-selective, and NADPH-dependent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3] It acts as a competitive inhibitor at the L-arginine binding site of the enzyme.

Q2: What are the reported Ki values for L-NIO against the different NOS isoforms?

The inhibitory constants (Ki) of this compound for the different NOS isoforms are summarized in the table below.

NOS IsoformSpeciesKi (μM)
nNOSRat1.7[1][3][4]
eNOSBovine3.9[1][3][4]
iNOSMouse3.9[1][3][4]

Q3: Have any off-target effects of this compound been reported?

Q4: What are the common in vivo effects observed with L-NIO administration?

Administration of L-NIO in vivo has been shown to induce a dose-dependent increase in mean systemic arterial blood pressure, accompanied by bradycardia.[5] It can also inhibit the hypotensive responses to acetylcholine and bradykinin.[4] Notably, intrastriatal infusion of L-NIO has been used as a method to induce focal cerebral ischemia in animal models.[1]

Q5: How should this compound be stored?

For long-term storage, this compound should be kept as a lyophilized powder at -20°C and desiccated. In this form, it is stable for at least 36 months. Once in solution, it is recommended to store at -20°C and use within one month to avoid loss of potency. Aliquoting the solution is advised to prevent multiple freeze-thaw cycles.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue Possible Cause Troubleshooting Steps
No or low inhibition of NOS activity observed Incorrect concentration of L-NIO: The concentration of L-NIO may be too low to effectively inhibit the target NOS isoform(s) in your experimental system.- Confirm the final concentration of L-NIO in your assay. - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. - Ensure that the stock solution was prepared and stored correctly to prevent degradation.
Degradation of L-NIO: Improper storage or handling of L-NIO can lead to its degradation and loss of activity.- Prepare fresh L-NIO solutions for your experiments. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
High substrate concentration: The concentration of the NOS substrate, L-arginine, may be too high, outcompeting L-NIO for binding to the enzyme.- Review the L-arginine concentration in your assay. The Km of NOS for L-arginine is typically in the range of 2-20 μM.[7] - If possible, reduce the L-arginine concentration while ensuring it is still sufficient for robust enzyme activity in your control group.
Inconsistent or variable results between experiments Non-selective inhibition: L-NIO inhibits all three NOS isoforms. Variations in the relative expression or activity of these isoforms in your cells or tissues between experiments can lead to inconsistent results.- Characterize the expression levels of nNOS, eNOS, and iNOS in your experimental model. - Consider using more selective NOS inhibitors if your research question requires targeting a specific isoform.
Cellular health and passage number: Changes in cell health or increasing passage number can alter NOS expression and activity.- Use cells within a consistent and low passage number range. - Regularly assess cell viability and morphology.
Unexpected physiological or cellular effects Downstream effects of NOS inhibition: Inhibition of NO production can have widespread physiological consequences, as NO is a critical signaling molecule in many pathways.- Carefully consider the known roles of NO in your experimental system to anticipate potential downstream effects. - These effects are likely on-target consequences of NOS inhibition rather than off-target effects of L-NIO itself.
Potential for uncharacterized off-target effects: Although not widely reported, the possibility of L-NIO interacting with other proteins cannot be entirely ruled out, especially at high concentrations.- Use the lowest effective concentration of L-NIO as determined by your dose-response experiments. - If unexpected effects are observed that cannot be explained by NOS inhibition, consider orthogonal approaches, such as using another non-selective NOS inhibitor with a different chemical structure, to confirm your findings.

Experimental Protocols

General Protocol for a Nitric Oxide Synthase (NOS) Activity Assay

This protocol provides a general framework for measuring NOS activity in cell lysates or tissue homogenates using a colorimetric assay that detects nitrite and nitrate, the stable end-products of NO metabolism.

Materials:

  • Cell lysates or tissue homogenates

  • This compound

  • NOS Assay Buffer

  • NOS Substrate (L-arginine)

  • NADPH

  • Nitrate Reductase

  • Griess Reagents (Reagent 1 and Reagent 2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in cold NOS Assay Buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.

  • Reaction Setup: In a 96-well plate, set up the following reactions:

    • Blank: NOS Assay Buffer without sample.

    • Control: Sample + NOS Substrate + NADPH.

    • L-NIO Inhibition: Sample + L-NIO (at desired concentrations) + NOS Substrate + NADPH.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for NO production.

  • Nitrate Reduction: Add Nitrate Reductase to all wells to convert nitrate to nitrite. Incubate as recommended by the manufacturer.

  • Colorimetric Reaction: Add Griess Reagent 1 and Griess Reagent 2 to all wells. Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the amount of nitrite in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. NOS activity is then expressed as the amount of nitrite produced per unit of protein per unit of time.

Visualizations

NOS_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway NOS Signaling Pathway L-NIO L-NIO NOS NOS L-NIO->NOS L-Arginine L-Arginine L-Arginine->NOS NO NO NOS->NO O2, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream_Effects Downstream Physiological Effects cGMP->Downstream_Effects

Caption: Inhibition of the Nitric Oxide Synthase (NOS) signaling pathway by this compound.

experimental_workflow cluster_prep Preparation cluster_assay NOS Activity Assay cluster_analysis Data Analysis prep_sample Prepare Cell Lysate or Tissue Homogenate protein_assay Determine Protein Concentration prep_sample->protein_assay setup_rxn Set up Reactions in 96-well Plate (Control vs. L-NIO) protein_assay->setup_rxn prep_reagents Prepare Reagents (L-NIO, Substrates, etc.) prep_reagents->setup_rxn incubate_37C Incubate at 37°C setup_rxn->incubate_37C nitrate_reduction Add Nitrate Reductase incubate_37C->nitrate_reduction griess_reaction Add Griess Reagents nitrate_reduction->griess_reaction read_absorbance Measure Absorbance at 540 nm griess_reaction->read_absorbance calculate_activity Calculate NOS Activity read_absorbance->calculate_activity

Caption: General experimental workflow for assessing NOS inhibition by this compound.

References

How to prevent degradation of L-Nio dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of L-Nio dihydrochloride to prevent its degradation in solution and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

The solid, lyophilized powder should be stored at -20°C and kept desiccated.[1] Under these conditions, the compound is stable for at least three years.[2][3]

Q2: What is the recommended solvent for preparing a stock solution?

This compound is soluble in several common laboratory solvents. For biological experiments, sterile water or phosphate-buffered saline (PBS, pH 7.2) are frequently used. Water is a good choice for achieving high concentrations.[3]

Q3: How do I properly dissolve the this compound powder?

For compounds that are difficult to dissolve, gently warming the solution to 37°C or using an ultrasonic bath for a short period can aid in solubilization.[4][5] Always use high-purity solvents to avoid introducing contaminants.

Q4: How should I store my this compound stock solution to prevent degradation?

To prevent loss of potency, stock solutions should be aliquoted into single-use volumes and stored frozen.[1] It is recommended to store solutions at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2][5][6]

Q5: Why is it critical to aliquot the stock solution and avoid freeze-thaw cycles?

Aliquoting prevents contamination of the entire stock and minimizes degradation.[1] Repeatedly freezing and thawing a solution can compromise the stability of the compound, leading to a decrease in its effective concentration and inconsistent experimental results.[6]

Q6: I left my prepared this compound solution at room temperature for a few hours. Is it still viable?

While the product is stable enough to be shipped at ambient temperature for short periods, long-term stability at room temperature in solution is not guaranteed.[2][7] For maximum efficacy and experimental consistency, it is strongly recommended to prepare solutions fresh or thaw a frozen aliquot just before use. If a solution is left at room temperature for an extended period, it is best to discard it and prepare a fresh one.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Powder Fails to Dissolve Insufficient mixing or low temperature.Warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[5] Ensure the solvent is appropriate for the desired concentration.
Solution is Cloudy After Thawing Precipitation due to concentration or improper storage.Before use, allow the vial to reach room temperature for at least an hour.[4] Centrifuge the vial briefly to pellet any precipitate and use the clear supernatant. Consider preparing a more dilute stock solution.
Inconsistent Experimental Results Degradation of this compound.Prepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions (-20°C or -80°C) and always use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[1]
Reduced Inhibitory Potency Incorrect solution concentration or compound degradation.Verify calculations and weighing for stock solution preparation. Confirm the age and storage conditions of the solution. Use a freshly prepared solution to confirm activity.

Quantitative Data Summary

For ease of reference, the stability and solubility data for this compound are summarized below.

Table 1: Storage Conditions and Stability

Form Storage Temperature Guaranteed Stability
Lyophilized Powder-20°C (desiccated)≥ 3 years[1][2][3]
In Solution-20°CUp to 1 month[1][2][5]
In Solution-80°CUp to 6 months[2][5][6]

Table 2: Solubility in Common Solvents

Solvent Maximum Concentration
Water~100 mg/mL[3]
PBS (pH 7.2)~10 mg/mL[3]
DMSO~20 - 33 mg/mL[3][4]
DMF~20 mg/mL[3]
Ethanol~20 mg/mL[3]

Experimental Protocols

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 246.13 g/mol ) in sterile water.

Materials:

  • This compound powder (CAS: 159190-44-0)

  • High-purity, sterile water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, calculate the required mass:

    • Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 246.13 g/mol / 1000 = 2.46 mg

  • Weighing: Carefully weigh out 2.46 mg of this compound powder on an analytical balance.

  • Dissolving: Add the weighed powder to a sterile vial. Add 1 mL of sterile water. Vortex thoroughly.

  • Solubilization Aid (if necessary): If the powder does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes or warm it to 37°C until the solution is clear.[4]

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on the requirements of your typical experiments.

  • Storage: Immediately store the aliquots at -20°C for use within one month or at -80°C for use within six months.[6] Record the concentration and preparation date on all tubes.

Visualizations

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of Nitric Oxide Synthase (NOS) enzymes. It competes with the natural substrate, L-Arginine, thereby blocking the synthesis of Nitric Oxide (NO) and L-Citrulline.[8] This inhibition is dependent on the presence of the cofactor NADPH.[6]

G cluster_0 Nitric Oxide Synthesis L_Arginine L-Arginine NOS NOS Enzymes (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate Products Nitric Oxide (NO) + L-Citrulline NOS->Products Catalysis NADPH NADPH NADPH->NOS Cofactor L_Nio This compound L_Nio->NOS Inhibition

Caption: Mechanism of this compound as a NOS inhibitor.

Experimental Workflow

The following diagram outlines the standard procedure for preparing a stable stock solution of this compound.

G start Start calc 1. Calculate Mass Required for Target Concentration start->calc weigh 2. Weigh Lyophilized L-Nio Powder calc->weigh dissolve 3. Add Solvent (e.g., Sterile Water) and Vortex weigh->dissolve check Is Solution Clear? dissolve->check sonicate 4a. Apply Ultrasound or Warm to 37°C check->sonicate No aliquot 5. Aliquot into Single-Use Vials check->aliquot Yes sonicate->dissolve store 6. Store Frozen (-20°C or -80°C) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Troubleshooting Logic

This flowchart provides a logical path to diagnose and resolve common issues encountered when working with this compound solutions.

G cluster_prep Preparation Issues cluster_exp Experimental Issues start Experiencing Issues with L-Nio Experiment? dissolve_issue Powder won't dissolve? start->dissolve_issue During Preparation inconsistent_results Inconsistent results or low potency observed? start->inconsistent_results During Experiment dissolve_sol Action: Warm to 37°C and/or use ultrasound bath. dissolve_issue->dissolve_sol check_age Is the stock solution old or frequently thawed? inconsistent_results->check_age sol_yes Action: Discard old solution. Prepare a fresh stock from powder and aliquot. check_age->sol_yes Yes sol_no Action: Verify calculations and experimental setup. check_age->sol_no No

Caption: Troubleshooting flowchart for this compound usage.

References

Technical Support Center: L-NIO Dihydrochloride and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing L-NIO dihydrochloride in cell viability assays. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (L-N⁵-(1-Iminoethyl)ornithine dihydrochloride) is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3][4][5][6][7][8][9][10][11] Its primary mechanism of action is to block the synthesis of nitric oxide (NO) from the amino acid L-arginine.

Q2: How do I prepare and store this compound stock solutions?

This compound is soluble in water (up to 100 mM) and DMSO (up to 33.33 mg/mL).[3][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or an appropriate buffer.

Table 1: Preparation of this compound Stock Solutions

Desired Stock ConcentrationMass of L-NIO (MW: 246.13 g/mol ) for 1 mL solvent
1 mM0.246 mg
10 mM2.46 mg
50 mM12.31 mg
100 mM24.61 mg

Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the manufacturer's certificate of analysis for the precise molecular weight.

Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[8]

Q3: Can this compound directly interfere with the MTT assay?

Yes, there is a potential for direct interference. The inducible nitric oxide synthase (iNOS) has been shown to be capable of directly reducing the MTT tetrazolium salt to its formazan product.[12] Since L-NIO inhibits iNOS, its presence could block this alternative MTT reduction pathway. This would result in a lower formazan signal, which could be misinterpreted as a decrease in cell viability.

Q4: Can this compound indirectly affect the results of cell viability assays?

Yes, L-NIO can have several indirect effects on cellular processes that are measured in viability assays:

  • Mitochondrial Respiration: Nitric oxide is a known regulator of mitochondrial respiration. By inhibiting NO production, L-NIO can alter the activity of mitochondrial dehydrogenases, which are responsible for reducing MTT. This can lead to changes in the MTT assay readout that are not directly related to cell death.

  • Cellular Stress and LDH Release: Inhibition of NOS can lead to cellular stress and has been observed to increase the release of lactate dehydrogenase (LDH), suggesting a loss of membrane integrity.[13][14]

  • Oxidative Stress: The relationship between NOS inhibition and oxidative stress is complex. Depending on the cellular context, inhibiting NO production could either increase or decrease oxidative stress, which can impact overall cell health and the results of viability assays.[15][16][17][18][19][20]

Q5: Which cell viability assay is recommended when using this compound?

There is no single "best" assay, and the choice depends on the specific research question and cell type. However, it is highly recommended to use at least two different assays that measure distinct cellular parameters to confirm the results. For example, you could combine a metabolic assay (like MTT or XTT) with a cytotoxicity assay that measures membrane integrity (like LDH release or a dye exclusion assay).

Troubleshooting Guides

Troubleshooting the MTT Assay with this compound
IssuePossible CauseRecommended Solution
Decreased cell viability observed with L-NIO treatment, but not confirmed by other methods. L-NIO is inhibiting iNOS-mediated MTT reduction, leading to a false-positive result for cytotoxicity.[12]- Confirm the results with an alternative viability assay that does not rely on mitochondrial reductase activity, such as the LDH assay or Trypan Blue exclusion. - If iNOS is expressed in your cell model, consider using a different viability assay as your primary method.
High variability between replicate wells treated with L-NIO. Uneven dissolution of formazan crystals.Ensure complete solubilization of the formazan product by thorough mixing and, if necessary, extending the incubation time with the solubilization solution.[2][21][22][23]
Overall low absorbance readings in all wells. - Insufficient incubation time with MTT. - Low cell number.- Optimize the MTT incubation time for your specific cell line. - Ensure you are seeding an adequate number of cells per well.
Troubleshooting the LDH Assay with this compound
IssuePossible CauseRecommended Solution
Increased LDH release observed with L-NIO treatment. L-NIO-induced cellular stress is causing a loss of membrane integrity.[13]This may be a genuine biological effect. Corroborate this finding with another assay that measures cell death, such as a caspase activity assay for apoptosis or a live/dead cell stain.
High background LDH activity in the culture medium. Serum in the culture medium contains LDH.Use a serum-free medium for the assay or include a "medium only" background control to subtract the baseline LDH activity.[24]
Inconsistent results between experiments. - Variation in cell seeding density. - Incomplete cell lysis in the "maximum LDH release" control.- Maintain consistent cell numbers across all experiments. - Ensure complete lysis of the control cells by visual inspection under a microscope before proceeding with the assay.[25][26]

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay in the Presence of this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • L-NIO Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the L-NIO-containing medium. Include untreated control wells and a vehicle control if a solvent other than the medium is used.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[22]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[21][23]

Protocol 2: Assessing Cytotoxicity using the LDH Assay in the Presence of this compound
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Assay Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 30-45 minutes before supernatant collection.[24]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes.[25] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25]

  • Absorbance Measurement: Add the stop solution provided with the kit. Measure the absorbance at 490 nm using a microplate reader.[24][27]

  • Calculation of Cytotoxicity:

    • Subtract the medium background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Visualizations

Signaling_Pathway Simplified Signaling Pathway of L-NIO Action L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS NO Nitric Oxide (NO) NOS->NO L-NIO L-NIO dihydrochloride L-NIO->NOS Downstream Downstream Cellular Effects NO->Downstream

Caption: L-NIO inhibits the conversion of L-Arginine to Nitric Oxide by NOS.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells treatment_prep Prepare L-NIO dilutions cell_seeding->treatment_prep treatment Treat cells with L-NIO treatment_prep->treatment incubation Incubate for desired time treatment->incubation assay_choice Perform Viability Assay (e.g., MTT or LDH) incubation->assay_choice measurement Measure Absorbance assay_choice->measurement data_analysis Analyze Data measurement->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: Workflow for assessing L-NIO's impact on cell viability.

logical_relationship Potential Interferences of L-NIO in Viability Assays cluster_direct Direct Interference cluster_indirect Indirect Effects cluster_outcome Assay Outcome LNIO This compound iNOS_inhibition Inhibition of iNOS LNIO->iNOS_inhibition NO_decrease Decreased Nitric Oxide LNIO->NO_decrease MTT_reduction Decreased iNOS-mediated MTT Reduction iNOS_inhibition->MTT_reduction MTT_outcome Altered MTT Readout MTT_reduction->MTT_outcome mito_resp Altered Mitochondrial Respiration NO_decrease->mito_resp cell_stress Increased Cellular Stress NO_decrease->cell_stress mito_resp->MTT_outcome LDH_outcome Increased LDH Release cell_stress->LDH_outcome

References

Technical Support Center: L-NIO Dihydrochloride and Reactive Oxygen Species (ROS) Generation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving L-NIO dihydrochloride and its effects on reactive oxygen species (ROS) generation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (N5-(1-Iminoethyl)-L-ornithine dihydrochloride) is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] Its primary mechanism of action is to block the synthesis of nitric oxide (NO) from the substrate L-arginine.

Q2: What is the relationship between this compound and reactive oxygen species (ROS) generation?

Under normal physiological conditions, eNOS produces NO, a key signaling molecule. However, in certain pathological states or under conditions of cofactor (tetrahydrobiopterin, BH4) or substrate (L-arginine) limitation, eNOS can become "uncoupled."[3][4][5][6] In this uncoupled state, the electron flow within the enzyme is diverted from L-arginine oxidation to molecular oxygen, resulting in the production of superoxide (O2•−), a reactive oxygen species, instead of NO.[4][5][7] By inhibiting all NOS activity, this compound can prevent this uncoupling-dependent superoxide generation. Studies have shown that NOS inhibitors like L-NAME, which is functionally similar to L-NIO, can abolish the increased superoxide production from uncoupled eNOS.[3][4]

Q3: Can this compound affect ROS generation from sources other than uncoupled NOS?

The primary and direct effect of L-NIO is on NOS enzymes. However, the interplay between NO and other ROS-generating systems, such as NADPH oxidase, is complex. NO can have both inhibitory and stimulatory effects on NADPH oxidase activity depending on the cellular context.[8] Therefore, by inhibiting NO production, L-NIO could indirectly influence ROS generation from other sources, but this is a secondary effect and not its primary mechanism of ROS modulation.

Q4: How should I prepare and store this compound solutions?

This compound is soluble in water. For stock solutions, it is recommended to dissolve it in sterile, purified water. The stability of L-NIO in solution, particularly in cell culture media, can be limited.[9][10] It is best practice to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Q5: What are the typical working concentrations for this compound in cell culture experiments?

The optimal concentration of L-NIO will vary depending on the cell type and the specific experimental conditions. However, a common starting range for in vitro studies is 10-100 µM.[11] It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific application.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No effect of L-NIO on ROS levels 1. L-NIO degradation: L-NIO may have degraded due to improper storage or prolonged incubation in media. 2. Incorrect concentration: The concentration of L-NIO may be too low to effectively inhibit NOS in your specific cell type. 3. ROS source is not NOS-dependent: The primary source of ROS in your experimental model may not be uncoupled NOS. Other enzymes like NADPH oxidase or mitochondria could be the main contributors.1. Prepare fresh L-NIO solution for each experiment. Ensure proper storage of the stock solution at -20°C. 2. Perform a dose-response curve to determine the optimal concentration of L-NIO (e.g., 1 µM to 500 µM). 3. Use specific inhibitors for other ROS sources (e.g., Apocynin for NADPH oxidase, Rotenone for mitochondrial complex I) to identify the primary source of ROS.
Increased ROS levels observed after L-NIO treatment 1. Off-target effects: At very high concentrations, L-NIO might have off-target effects, although this is not commonly reported. 2. Complex cellular response: Inhibition of basal NO production could, in some specific cellular contexts, lead to a compensatory increase in other ROS-generating pathways.1. Lower the concentration of L-NIO to a range known to be selective for NOS inhibition (typically ≤ 100 µM). 2. Investigate the expression and activity of other ROS-producing enzymes like NADPH oxidases after L-NIO treatment.
High background fluorescence in ROS assay 1. Autofluorescence of cells or media: Some cell types or media components can exhibit intrinsic fluorescence. 2. Probe instability or oxidation: The fluorescent ROS probe (e.g., DCFH-DA) may have oxidized before the experiment. 3. Light-induced ROS generation: Excessive exposure of cells and the probe to light can generate ROS.1. Include a control group of unstained cells to measure background autofluorescence. Use phenol red-free media if possible. 2. Prepare fresh probe solution immediately before use. Protect the probe from light. 3. Minimize light exposure during incubation and measurement steps.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect cellular responses. 2. Inconsistent L-NIO preparation: Variations in the preparation of the L-NIO solution can lead to different effective concentrations. 3. Timing of treatment and measurement: The kinetics of ROS production can be rapid and transient.1. Standardize cell culture procedures. Use cells within a consistent passage number range and at a similar confluency. 2. Prepare L-NIO solutions consistently and use a precise method for dilution. 3. Perform a time-course experiment to determine the optimal time point for ROS measurement after L-NIO treatment.

Data Presentation

This compound Inhibition Constants (Ki)
NOS IsoformKi (µM)
nNOS (neuronal)1.7[1][2]
eNOS (endothelial)3.9[1][2]
iNOS (inducible)3.9[1][2]
Illustrative Dose-Dependent Effect of a NOS Inhibitor on Superoxide Production from Uncoupled eNOS

The following table provides a representative example of the expected dose-dependent inhibition of superoxide (O2•−) production by a NOS inhibitor in a cellular model of eNOS uncoupling. The actual values may vary depending on the experimental system.

L-NIO Concentration (µM)% Inhibition of Superoxide Production (Illustrative)
00%
115%
1055%
5085%
10095%
25098%

Experimental Protocols

Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the measurement of intracellular ROS in cultured endothelial cells (e.g., HUVECs) treated with this compound.

Materials:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • ROS-inducing agent (positive control, e.g., H₂O₂)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)

Procedure:

  • Cell Seeding:

    • Seed endothelial cells in a 96-well black, clear-bottom microplate at a density of 1-2 x 10⁴ cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • L-NIO Treatment:

    • Prepare fresh working solutions of this compound in cell culture medium at various concentrations (e.g., 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and replace it with the L-NIO-containing medium. Include a vehicle control (medium without L-NIO).

    • Incubate the cells for the desired treatment time (e.g., 1-4 hours).

  • Induction of eNOS Uncoupling (Optional):

    • If your experimental model requires the induction of eNOS uncoupling, you can pre-treat the cells with an agent that depletes BH4 or L-arginine before or during L-NIO treatment.

  • DCFH-DA Loading:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium.[12]

    • Remove the L-NIO-containing medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • ROS Measurement:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • For a positive control, treat a set of wells with a known ROS inducer (e.g., 100 µM H₂O₂) for 15-30 minutes before measurement.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Normalize the fluorescence intensity of the treated groups to the vehicle control group.

    • Express the results as a percentage of the control or relative fluorescence units (RFU).

Mandatory Visualizations

Signaling_Pathway_of_eNOS_Uncoupling_and_L_NIO_Inhibition cluster_coupled Coupled eNOS (Normal) cluster_uncoupled Uncoupled eNOS (Pathological) cluster_inhibitor L-NIO Intervention L_Arginine L-Arginine eNOS_dimer eNOS (Dimer) L_Arginine->eNOS_dimer NO Nitric Oxide (NO) eNOS_dimer->NO Coupled Reaction BH4 BH4 (Cofactor) BH4->eNOS_dimer Superoxide Superoxide (O2•-) Low_BH4 Low BH4 / L-Arginine eNOS_monomer eNOS (Monomer) Low_BH4->eNOS_monomer eNOS_monomer->Superoxide Uncoupled Reaction L_NIO L-NIO dihydrochloride L_NIO->eNOS_dimer Inhibits L_NIO->eNOS_monomer Inhibits

Caption: L-NIO inhibits both coupled and uncoupled eNOS activity.

Experimental_Workflow_ROS_Measurement A 1. Seed Endothelial Cells B 2. Treat with this compound A->B C 3. Induce eNOS Uncoupling (Optional) B->C D 4. Load with DCFH-DA Probe C->D E 5. Wash Cells D->E F 6. Measure Fluorescence (ROS Levels) E->F G 7. Data Analysis F->G

Caption: Workflow for measuring ROS in cells treated with L-NIO.

Logical_Relationship_ROS_Sources ROS Cellular ROS Uncoupled_NOS Uncoupled NOS Uncoupled_NOS->ROS NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->ROS Mitochondria Mitochondria Mitochondria->ROS L_NIO L-NIO L_NIO->Uncoupled_NOS Directly Inhibits L_NIO->NADPH_Oxidase Indirectly Modulates

Caption: L-NIO directly inhibits NOS-dependent ROS generation.

References

Validation & Comparative

A Head-to-Head Battle for NOS Inhibition: L-NIO Dihydrochloride vs. L-NAME in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, neuroscience, and cardiovascular studies, selecting the appropriate nitric oxide synthase (NOS) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive in vivo comparison of two widely used arginine-based NOS inhibitors: L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) and Nω-Nitro-L-arginine methyl ester (L-NAME). By examining their performance, selectivity, and potential off-target effects, this document aims to equip scientists and drug development professionals with the necessary data to make an informed choice for their in vivo studies.

This comparison delves into the nuances of their mechanisms of action, isoform selectivity, and reported in vivo effects, supported by experimental data and detailed protocols.

Mechanism of Action and In Vitro Potency

Both L-NIO and L-NAME are competitive inhibitors of nitric oxide synthase, acting as substrate analogs of L-arginine. Their primary function is to block the synthesis of nitric oxide (NO), a crucial signaling molecule involved in a myriad of physiological processes. However, their potency and selectivity against the three main NOS isoforms—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—exhibit notable differences.

L-NAME is a prodrug that requires in vivo hydrolysis to its active form, Nω-nitro-L-arginine (L-NA). This conversion can influence its pharmacokinetic and pharmacodynamic profile[1]. In contrast, L-NIO acts directly as a competitive inhibitor.

Here is a summary of their in vitro inhibitory constants (Ki), which indicate the concentration required to produce half-maximum inhibition. Lower Ki values signify higher potency.

InhibitornNOS (Ki)eNOS (Ki)iNOS (Ki)
L-NIO 1.7 µM3.9 µM3.9 µM
L-NAME 15 nM39 nM4.4 µM

Note: Ki values can vary depending on the experimental conditions and the species from which the enzyme was sourced.

The data indicates that while both are potent inhibitors, L-NAME generally exhibits higher potency for nNOS and eNOS in vitro compared to L-NIO. Both compounds are considered non-selective, as they inhibit all three NOS isoforms.

In Vivo Performance: A Comparative Analysis

The true test of a NOS inhibitor lies in its in vivo performance. A seminal study by Rees et al. (1990) provides a direct head-to-head comparison of L-NIO and L-NAME in anesthetized rats, offering valuable insights into their effects on blood pressure.

Effects on Blood Pressure

Both L-NIO and L-NAME induce a dose-dependent increase in mean systemic arterial blood pressure, a direct consequence of inhibiting the vasodilatory effects of endogenously produced NO. The study by Rees et al. demonstrated that intravenous administration of both compounds led to a significant pressor response.

InhibitorDose Range (i.v.)Effect on Blood Pressure
L-NIO 0.03 - 300 mg/kgDose-dependent increase in mean systemic arterial blood pressure
L-NAME 0.03 - 300 mg/kgDose-dependent increase in mean systemic arterial blood pressure

The study also noted that the pressor effects of both inhibitors could be reversed by the administration of L-arginine, confirming that their action is mediated through the L-arginine-NO pathway[2].

Isoform Selectivity in Vivo

While in vitro data provides a baseline, the in vivo selectivity of these inhibitors can be more complex. L-NAME's preference for constitutive NOS isoforms (nNOS and eNOS) over iNOS is also observed in some in vivo settings[3]. The non-selective nature of L-NIO has been demonstrated in various in vivo models[4][5][6].

A direct comparative study on the in vivo selectivity of L-NIO and L-NAME across all three isoforms in a single model is not extensively documented. However, based on their individual profiles, L-NAME may offer a slight advantage when targeting constitutive NOS over iNOS is desired, although it is by no means a selective inhibitor.

Experimental Protocols

To provide a practical context, here are summaries of typical experimental protocols used for in vivo NOS inhibition studies with L-NIO and L-NAME.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol is based on the methodology described by Rees et al. (1990).

  • Animal Model: Male Wistar rats.

  • Anesthesia: Anesthesia is induced and maintained to ensure the animal remains unconscious and pain-free throughout the experiment.

  • Catheterization: The carotid artery is cannulated for continuous monitoring of arterial blood pressure. The jugular vein is cannulated for the intravenous administration of the inhibitors.

  • Inhibitor Administration: this compound or L-NAME is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus intravenous injection at various doses (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30, 100, 300 mg/kg)[2].

  • Data Acquisition: Arterial blood pressure is continuously recorded before and after the administration of the inhibitor to determine the magnitude and duration of the pressor response.

Chronic Hypertension Induction with L-NAME

This protocol is a common model for studying the long-term effects of NOS inhibition.

  • Animal Model: Male Wistar rats[7].

  • Inhibitor Administration: L-NAME is dissolved in the drinking water at a concentration calculated to provide a specific daily dose (e.g., 40 mg/kg/day)[7].

  • Duration: The treatment is typically continued for several weeks (e.g., 4-7 weeks) to induce a sustained hypertensive state[7].

  • Monitoring: Blood pressure is measured at regular intervals using methods such as tail-cuff plethysmography or telemetry.

  • Terminal Experiments: At the end of the treatment period, tissues can be harvested for further analysis of NOS activity, protein expression, and pathological changes.

Potential Off-Target Effects and Considerations

A crucial aspect of choosing an in vivo tool is understanding its potential for off-target effects.

L-NAME:

  • Prodrug Nature: As a prodrug, the rate of its conversion to the active inhibitor L-NA can vary between tissues and experimental conditions, potentially leading to variability in its effects[1].

  • NO Release: Under certain conditions, L-NAME has been shown to slowly release NO from its nitro group, which could confound the interpretation of results, especially in long-term studies[8].

  • Complex Chronic Effects: Chronic administration of L-NAME can lead to paradoxical up-regulation of NOS expression in some tissues, which may represent a compensatory mechanism[7][9].

L-NIO:

  • Limited Pharmacokinetic Data: Compared to L-NAME, there is a relative scarcity of published data on the in vivo pharmacokinetics of L-NIO[10].

  • Non-Selectivity: Its broad-spectrum inhibition of all NOS isoforms makes it unsuitable for studies aiming to dissect the roles of individual isoforms.

Visualizing the Pathways and Comparisons

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

NOS_Inhibition_Pathway cluster_synthesis Nitric Oxide Synthesis cluster_inhibition Inhibition cluster_effects Physiological Effects L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Catalyzes Vasodilation Vasodilation NO + L-Citrulline->Vasodilation Leads to L-NIO L-NIO L-NIO->NOS Inhibits L-NAME L-NAME L-NAME->NOS Inhibits

Mechanism of NOS Inhibition by L-NIO and L-NAME

Experimental_Workflow start Animal Model Selection (e.g., Rat) anesthesia Anesthesia & Surgical Preparation start->anesthesia catheterization Arterial & Venous Catheterization anesthesia->catheterization baseline Baseline Physiological Recording (e.g., Blood Pressure) catheterization->baseline inhibitor_admin Inhibitor Administration (L-NIO or L-NAME) baseline->inhibitor_admin data_collection Post-Inhibitor Data Collection inhibitor_admin->data_collection analysis Data Analysis & Interpretation data_collection->analysis end Conclusion analysis->end

Typical In Vivo Experimental Workflow

Comparison_Diagram cluster_LNIO This compound cluster_LNAME L-NAME cluster_common Common Characteristics LNIO_char Directly active Non-selective inhibitor Potent in vivo common_char Arginine analogs Competitive NOS inhibitors Cause dose-dependent hypertension in vivo LNAME_char Prodrug (requires hydrolysis) Non-selective (slight preference for cNOS) Potential for off-target effects

Key Characteristics of L-NIO and L-NAME

Conclusion: Making the Right Choice

The selection between this compound and L-NAME for in vivo NOS inhibition depends on the specific research question and experimental design.

  • This compound is a reliable, potent, and directly acting non-selective NOS inhibitor. Its straightforward mechanism of action makes it a good choice for studies where broad-spectrum NOS inhibition is desired and the complexities of a prodrug are to be avoided.

  • L-NAME is a widely used and potent non-selective NOS inhibitor, particularly for inducing chronic hypertension models. Researchers should be mindful of its prodrug nature, which can introduce variability, and its potential for off-target effects, especially in long-term studies.

Ultimately, a thorough understanding of the pharmacological profiles of both L-NIO and L-NAME is essential for the robust design and accurate interpretation of in vivo experiments targeting the nitric oxide pathway. This guide provides a foundational comparison to aid researchers in this critical decision-making process.

References

Comparing L-Nio dihydrochloride and L-NMMA in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Vitro Comparative Analysis of L-NIO Dihydrochloride and L-NMMA as Nitric Oxide Synthase Inhibitors

This guide provides a detailed in-vitro comparison of two widely used nitric oxide synthase (NOS) inhibitors: L-N5-(1-Iminoethyl)ornithine dihydrochloride (this compound) and N(G)-Monomethyl-L-arginine (L-NMMA). Both are arginine analogues that act as competitive inhibitors of all three NOS isoforms (nNOS, eNOS, and iNOS), which are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to aid in the selection of the appropriate inhibitor for in-vitro studies.

Mechanism of Action

Both L-NIO and L-NMMA function by competing with the natural substrate, L-arginine, for the active site of the nitric oxide synthase enzyme. This inhibition blocks the conversion of L-arginine to L-citrulline, a process that produces nitric oxide. While both are considered non-selective, they exhibit slight differences in their potency towards the various NOS isoforms.[1][2][3]

cluster_0 cluster_1 L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Binds to active site Products L-Citrulline + Nitric Oxide (NO) NOS->Products Catalyzes conversion Inhibitors L-NIO or L-NMMA Inhibitors->NOS Competitively Inhibits

Caption: Competitive inhibition of Nitric Oxide Synthase by L-NIO and L-NMMA.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of L-NIO and L-NMMA is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The data presented below, collated from various in-vitro enzymatic assays, demonstrates the potency of each inhibitor against the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).

InhibitorParameternNOSeNOSiNOSReference
This compound Ki1.7 µM3.9 µM3.9 µM[1][4][5][6]
L-NMMA IC504.9 µM3.5 µM6.6 µM[7]

Note: Lower values indicate higher potency. Ki (inhibition constant) and IC50 values are context-dependent and can vary based on experimental conditions, such as substrate concentration.

Based on the available data, L-NIO demonstrates a slightly higher potency for the nNOS isoform compared to L-NMMA.[1][4][5][6] Both compounds inhibit all three isoforms within a low micromolar range, confirming their status as potent, non-selective NOS inhibitors.[5][8]

Experimental Protocols

In-Vitro NOS Inhibition Assay (Griess Reagent Method)

This protocol describes a common colorimetric method to determine NOS activity by measuring the amount of nitrite (a stable and oxidized product of NO) in the sample.[9][10]

Principle: The assay involves two main steps. First, the NOS enzyme is incubated with L-arginine and necessary cofactors, in the presence or absence of the inhibitor (L-NIO or L-NMMA). The NO produced is rapidly converted to nitrite and nitrate. Second, nitrate is enzymatically converted to nitrite by nitrate reductase. Finally, the total nitrite concentration is measured using the Griess reagent, which reacts with nitrite to form a purple azo compound, quantifiable by measuring absorbance at 540 nm.[11][12]

Workflow Diagram:

A Prepare Reaction: NOS Enzyme + Cofactors + Inhibitor (L-NIO or L-NMMA) B Add L-Arginine (Substrate) to start reaction A->B C Incubate at 37°C (e.g., 60 minutes) B->C D Add Nitrate Reductase to convert Nitrate to Nitrite C->D E Add Griess Reagent (Sulfanilamide + NED) D->E F Incubate at Room Temp (e.g., 10-15 minutes) E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition G->H

Caption: Workflow for a colorimetric NOS inhibition assay using the Griess Reagent.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • L-arginine (substrate)

  • NADPH and other cofactors (e.g., FAD, FMN, BH4)[3]

  • This compound and L-NMMA stock solutions

  • Nitrate Reductase

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the NOS enzyme, inhibitors, L-arginine, and cofactors in the assay buffer.

  • Assay Setup: To appropriate wells of a 96-well plate, add the assay buffer, NOS enzyme, and cofactors.

  • Inhibitor Addition: Add varying concentrations of L-NIO or L-NMMA to the "test" wells. Add buffer alone to the "no inhibitor" control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add the L-arginine solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Nitrate Reduction: Add nitrate reductase and its necessary cofactors to each well. Incubate for 20-30 minutes at 37°C to convert any nitrate to nitrite.

  • Color Development: Add Griess Reagent components A and B to each well. Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (Absorbance_Test / Absorbance_NoInhibitor)) * 100

Cell Viability Assay (MTT Assay)

When testing inhibitors in cell-based models, it is crucial to assess their potential cytotoxicity.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells (e.g., endothelial cells, neuronal cells, or macrophage cell lines like RAW 264.7) in a 96-well plate and allow them to adhere overnight.[9][13]

  • Treatment: Treat the cells with various concentrations of L-NIO or L-NMMA for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm.

  • Analysis: Compare the absorbance of treated cells to untreated control cells to determine the effect on cell viability.

Additional In-Vitro Considerations

  • Off-Target Effects: It is important to consider that NOS inhibitors may have effects independent of NOS inhibition. For instance, L-NMMA has been shown to directly block the mammalian nicotinic acetylcholine receptor channel, an action not related to the NO pathway.[14]

  • NO Release: Some arginine analogues, such as L-NAME, have been found to slowly release NO themselves, which can confound experimental results.[15] However, studies indicate that L-NMMA does not share this property.[15]

  • Cellular vs. Enzymatic Assays: Results from isolated enzyme assays may not always directly translate to cell-based systems due to factors like cell permeability and bioavailability of the compounds.[10] Therefore, validating findings in a cellular context is recommended.

References

L-NIO Dihydrochloride vs. Isoform-Selective NOS Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nitric oxide synthase (NOS) inhibition, researchers are often faced with the choice between broad-spectrum and isoform-selective inhibitors. This guide provides a detailed comparison of L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-NIO), a non-selective NOS inhibitor, and various isoform-selective inhibitors, offering insights into their performance backed by experimental data. This information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate tool for their specific research needs.

Mechanism of Action and Isoform Selectivity

Nitric oxide (NO) is a critical signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While sharing a common substrate, L-arginine, each isoform plays a unique physiological role.[1][2] The non-selective nature of inhibitors like L-NIO can be advantageous for studying the overall effects of NO deprivation, but isoform-selective inhibitors are crucial for dissecting the specific contributions of each NOS isoform in various physiological and pathological processes.[3]

L-NIO dihydrochloride is a potent, L-arginine analog that acts as a competitive inhibitor of all three NOS isoforms.[4] Its lack of selectivity makes it a useful tool for inducing a general state of NO deficiency.

Isoform-selective NOS inhibitors , on the other hand, have been developed to target specific NOS isoforms, thereby allowing for more precise modulation of NO signaling. This selectivity is often achieved by exploiting subtle differences in the active sites of the nNOS, iNOS, and eNOS enzymes.

Performance Comparison: Potency and Selectivity

The efficacy of a NOS inhibitor is determined by its potency (typically measured as IC₅₀ or Kᵢ values) and its selectivity for a particular isoform. The following tables summarize the quantitative data for this compound and a selection of isoform-selective inhibitors.

InhibitorTarget(s)Kᵢ (μM)IC₅₀ (μM)SelectivityReference(s)
This compound nNOS, eNOS, iNOSnNOS: 1.7eNOS: 3.9iNOS: 3.9-Non-selective[4]

Table 1: Potency of the Non-Selective NOS Inhibitor this compound. This table outlines the inhibitory constants (Kᵢ) of L-NIO for the three NOS isoforms, highlighting its non-selective profile.

InhibitorPrimary TargetIC₅₀ (μM)Selectivity vs. Other IsoformsReference(s)
1400W iNOS0.007 (mouse iNOS)~5000-fold vs. eNOS~200-fold vs. nNOS[5]
L-N⁶-(1-iminoethyl)lysine (L-NIL) iNOS3.3 (mouse iNOS)28-fold vs. rat brain cNOS[3][6]
S-methyl-L-thiocitrulline (SMTC) nNOS-10-fold vs. eNOS17-fold vs. iNOS[7]

Table 2: Potency and Selectivity of Isoform-Selective NOS Inhibitors. This table provides a comparative overview of the potency and selectivity of prominent isoform-selective NOS inhibitors, demonstrating their preferential targeting of specific NOS isoforms.

Experimental Data and In Vivo Studies

Direct comparative studies are essential for understanding the differential effects of non-selective and selective NOS inhibitors in a biological context.

A study comparing the effects of L-NIO and the selective iNOS inhibitor 1400W in colorectal cancer cells demonstrated that both inhibitors suppressed cell proliferation and migration.[5] However, 1400W showed a more potent anti-proliferative effect, highlighting the potential advantages of isoform-specific targeting in certain therapeutic applications.[5]

In a study on carrageenan-induced inflammation, the selective iNOS inhibitor L-NIL was shown to inhibit the late-phase edema and the increase in iNOS activity, while having no effect on the early phase.[8] This suggests that different NOS isoforms may be involved at different stages of the inflammatory response, underscoring the utility of selective inhibitors in elucidating these complex processes.

Another study compared the hemodynamic effects of the putative nNOS inhibitor S-methyl-L-thiocitrulline (SMTC) with the non-selective inhibitor L-NAME in conscious rats.[9] The results indicated that the cardiovascular effects of low doses of SMTC were primarily attributable to nNOS inhibition, demonstrating the value of selective inhibitors in probing the physiological roles of specific NOS isoforms in vivo.[9]

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function, the following diagrams illustrate the nitric oxide signaling pathway and a general workflow for assessing NOS inhibition.

Nitric_Oxide_Signaling_Pathway cluster_nNOS Neuronal NOS (nNOS) cluster_eNOS Endothelial NOS (eNOS) cluster_iNOS Inducible NOS (iNOS) nNOS nNOS NO_nNOS NO nNOS->NO_nNOS L_Cit_nNOS L-Citrulline nNOS->L_Cit_nNOS CaM_nNOS Ca²⁺/Calmodulin CaM_nNOS->nNOS L_Arg_nNOS L-Arginine L_Arg_nNOS->nNOS sGC Soluble Guanylate Cyclase (sGC) NO_nNOS->sGC eNOS eNOS NO_eNOS NO eNOS->NO_eNOS L_Cit_eNOS L-Citrulline eNOS->L_Cit_eNOS CaM_eNOS Ca²⁺/Calmodulin CaM_eNOS->eNOS L_Arg_eNOS L-Arginine L_Arg_eNOS->eNOS NO_eNOS->sGC iNOS iNOS NO_iNOS NO iNOS->NO_iNOS L_Cit_iNOS L-Citrulline iNOS->L_Cit_iNOS Cytokines Cytokines/LPS Cytokines->iNOS L_Arg_iNOS L-Arginine L_Arg_iNOS->iNOS NO_iNOS->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway.

Experimental_Workflow_NOS_Inhibition start Start: Cell/Tissue Preparation treatment Treatment with NOS Inhibitor (L-NIO or Selective Inhibitor) start->treatment incubation Incubation treatment->incubation measurement Measurement of NOS Activity/NO Production incubation->measurement griess Griess Assay (Measures Nitrite) measurement->griess Option 1 citrulline Citrulline Assay (Measures L-Citrulline formation) measurement->citrulline Option 2 data_analysis Data Analysis griess->data_analysis citrulline->data_analysis end End: Comparison of Inhibitor Efficacy data_analysis->end

Caption: Experimental Workflow for NOS Inhibition Assay.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the study of NOS inhibitors. Below are detailed methodologies for two common assays used to assess NOS activity.

Griess Assay for Nitrite Determination

This colorimetric assay is a widely used indirect method to measure NO production by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

    • Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

  • Cell culture supernatant or tissue homogenate.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard in the same medium as the samples.

  • Pipette 50 µL of standards and samples into the wells of a 96-well plate in triplicate.

  • Add 50 µL of the freshly prepared working Griess Reagent to each well.

  • Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.[10]

L-Citrulline Formation Assay for NOS Activity

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • [³H]L-arginine or [¹⁴C]L-arginine.

  • NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA and 1 mM DTT).

  • Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).

  • Calmodulin and CaCl₂ (for nNOS and eNOS).

  • Dowex AG50W-X8 resin (Na⁺ form).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Prepare a reaction mixture containing NOS assay buffer, cofactors, and the appropriate concentration of radiolabeled L-arginine.

  • For nNOS and eNOS assays, include calmodulin and CaCl₂ in the reaction mixture.

  • Initiate the reaction by adding the cell lysate or purified enzyme to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).

  • Apply the reaction mixture to a column containing Dowex AG50W-X8 resin to separate the unreacted [³H]L-arginine (which binds to the resin) from the [³H]L-citrulline (which flows through).

  • Elute the [³H]L-citrulline from the column.

  • Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the NOS activity based on the amount of [³H]L-citrulline produced.[11][12]

Conclusion

The choice between this compound and an isoform-selective NOS inhibitor is contingent upon the specific research question. L-NIO serves as a valuable tool for investigating the global consequences of NO deficiency. In contrast, isoform-selective inhibitors are indispensable for elucidating the distinct roles of nNOS, iNOS, and eNOS in complex biological systems. The data and protocols presented in this guide are intended to facilitate informed decision-making for researchers navigating the intricate field of nitric oxide signaling.

References

A Head-to-Head Battle of iNOS Inhibitors: L-NIO Dihydrochloride vs. 1400W

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of nitric oxide synthase inhibitors, the choice between L-NIO dihydrochloride and 1400W for targeting the inducible isoform (iNOS) is a critical one. This guide provides an objective, data-driven comparison of these two widely used compounds, summarizing their performance, outlining key experimental protocols, and visualizing their mechanisms of action.

At a Glance: Key Performance Indicators

A critical evaluation of any inhibitor begins with its potency and selectivity. The following table summarizes the key quantitative data for this compound and 1400W, offering a clear comparison of their inhibitory activities against the three nitric oxide synthase (NOS) isoforms.

ParameterThis compound1400WAdvantage
Target Selectivity Non-selective NOS inhibitorHighly selective for iNOS1400W
Potency (iNOS) Ki: 3.9 µM[1][2][3]Kd: ≤ 7 nM[4][5]1400W
Potency (nNOS) Ki: 1.7 µM[1][2][3]Ki: 2 µM[5][6]L-NIO
Potency (eNOS) Ki: 3.9 µM[1][2][3]Ki: 50 µM[5][6]L-NIO
Mechanism of Action NADPH-dependent competitive inhibitorSlow, tight-binding, competitive with L-arginine, NADPH-dependent[4][6]1400W (more complex)
Binding Reversibility ReversibleIrreversible or very slowly reversible[6]1400W (for prolonged inhibition)

Deep Dive: Mechanism of Action and Selectivity

This compound acts as a broad-spectrum inhibitor of all three NOS isoforms. Its non-selective nature stems from its structural similarity to L-arginine, the natural substrate for all NOS enzymes. This allows it to compete with L-arginine for binding to the active site of nNOS, eNOS, and iNOS with comparable affinities.[1][2][3][7]

In stark contrast, 1400W is a highly selective and potent inhibitor of iNOS.[4][5] Its selectivity is remarkable, with a potency against iNOS that is over 5000-fold greater than its activity against eNOS.[6] This high degree of selectivity is attributed to its unique chemical structure which allows for a slow, tight-binding interaction with the iNOS enzyme.[4][6] The inhibition by 1400W is also time-dependent and either irreversible or extremely slowly reversible, leading to a prolonged duration of action.[6]

cluster_L_NIO This compound cluster_1400W 1400W L_NIO L-NIO iNOS_L iNOS L_NIO->iNOS_L Inhibit (Ki: 3.9 µM) nNOS_L nNOS L_NIO->nNOS_L Inhibit (Ki: 1.7 µM) eNOS_L eNOS L_NIO->eNOS_L Inhibit (Ki: 3.9 µM) W1400 1400W iNOS_W iNOS W1400->iNOS_W Strongly Inhibit (Kd: ≤ 7 nM) nNOS_W nNOS W1400->nNOS_W Weakly Inhibit (Ki: 2 µM) eNOS_W eNOS W1400->eNOS_W Very Weakly Inhibit (Ki: 50 µM)

Inhibitor Selectivity Comparison

Experimental Corner: Protocols for Assessing iNOS Inhibition

Accurate and reproducible experimental data are the cornerstone of inhibitor selection. Below are detailed methodologies for two common assays used to evaluate the efficacy of iNOS inhibitors.

Griess Assay for Nitrite Measurement

This colorimetric assay is a widely used indirect method to measure NO production by quantifying nitrite, a stable and major metabolite of NO in aqueous solutions.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is measured spectrophotometrically, which is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Induce iNOS expression by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • Concurrently, treat the cells with various concentrations of the iNOS inhibitor (L-NIO or 1400W) or vehicle control.

    • Incubate for a specified period (e.g., 24 hours) to allow for NO production.

  • Sample Collection:

    • Carefully collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix the collected supernatant with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measurement:

    • Measure the absorbance at a specific wavelength (usually 540 nm) using a microplate reader.

  • Quantification:

    • Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

start Start cell_culture Plate and culture cells (e.g., RAW 264.7) start->cell_culture induce_inos Induce iNOS expression (e.g., with LPS/IFN-γ) cell_culture->induce_inos add_inhibitor Add iNOS inhibitor (L-NIO or 1400W) induce_inos->add_inhibitor incubate Incubate for 24 hours add_inhibitor->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance quantify Quantify nitrite concentration using a standard curve measure_absorbance->quantify end End quantify->end

Griess Assay Workflow

Radiometric NOS Activity Assay

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Principle: NOS enzymes convert L-arginine to L-citrulline and NO. By using radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine), the amount of radiolabeled L-citrulline produced can be quantified, providing a direct measure of enzyme activity.

Protocol:

  • Enzyme/Lysate Preparation:

    • Prepare purified NOS enzyme or cell/tissue lysates containing the enzyme.

  • Reaction Mixture:

    • Prepare a reaction buffer containing necessary cofactors such as NADPH, Ca²⁺/calmodulin (for cNOS), and tetrahydrobiopterin.

    • Add the radiolabeled L-arginine to the reaction mixture.

  • Initiation of Reaction:

    • Add the enzyme preparation to the reaction mixture to start the reaction.

    • Incubate at 37°C for a defined period.

  • Termination of Reaction:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺ or with a low pH).

  • Separation of L-arginine and L-citrulline:

    • Separate the radiolabeled L-citrulline from the unreacted radiolabeled L-arginine using ion-exchange chromatography. L-arginine, being positively charged, binds to the cation exchange resin, while the neutral L-citrulline flows through.

  • Quantification:

    • Measure the radioactivity of the eluate containing L-citrulline using a scintillation counter.

  • Calculation:

    • Calculate the NOS activity based on the amount of radiolabeled L-citrulline produced per unit time per amount of protein.

Signaling Pathway Context: iNOS in Inflammation

The induction of iNOS is a key event in the inflammatory cascade. Understanding this pathway is crucial for contextualizing the action of inhibitors like L-NIO and 1400W.

inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) cell_surface_receptors Cell Surface Receptors (e.g., TLR4, IFNGR) inflammatory_stimuli->cell_surface_receptors signaling_cascades Intracellular Signaling Cascades (e.g., NF-κB, JAK-STAT) cell_surface_receptors->signaling_cascades transcription_factors Activation of Transcription Factors signaling_cascades->transcription_factors inos_gene_transcription iNOS Gene Transcription transcription_factors->inos_gene_transcription inos_mrna iNOS mRNA inos_gene_transcription->inos_mrna inos_protein iNOS Protein Synthesis (iNOS Enzyme) inos_mrna->inos_protein no_production Nitric Oxide (NO) + L-Citrulline inos_protein->no_production l_arginine L-Arginine l_arginine->inos_protein inhibitors L-NIO or 1400W inhibitors->inos_protein Inhibit

iNOS Induction and Inhibition Pathway

Conclusion: Making an Informed Choice

The selection between this compound and 1400W hinges on the specific experimental goals.

  • For studies requiring a broad inhibition of all NOS isoforms , to investigate the overall role of nitric oxide in a biological system, This compound is a suitable and potent tool.

  • For research focused specifically on the contribution of iNOS in pathological conditions such as inflammation, septic shock, or certain cancers, the high selectivity and potency of 1400W make it the superior choice. Its irreversible or slowly reversible binding also offers the advantage of sustained iNOS inhibition in vivo.

Ultimately, a thorough understanding of the distinct pharmacological profiles of these inhibitors, coupled with the appropriate experimental design, will empower researchers to generate precise and meaningful data in the complex field of nitric oxide signaling.

References

A Comparative Guide to nNOS Inhibition: L-Nio Dihydrochloride vs. 7-Nitroindazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of investigation for various neurological and psychiatric disorders. This guide provides an objective comparison of two commonly used nNOS inhibitors, L-Nio dihydrochloride and 7-nitroindazole, supported by experimental data and detailed protocols.

This document outlines the comparative potency, selectivity, and mechanisms of action of this compound and 7-nitroindazole. While this compound is a potent, non-selective NOS inhibitor, 7-nitroindazole is recognized for its relative selectivity for the neuronal isoform. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the selection of the appropriate inhibitor for your research needs.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of this compound and 7-nitroindazole against the three nitric oxide synthase (NOS) isoforms are summarized below. The data for this compound is presented as Ki values, which represent the inhibition constant. For 7-nitroindazole, quantitative data across all isoforms is less consistently reported in the literature; however, it is widely characterized as a selective nNOS inhibitor.

InhibitornNOSeNOSiNOSSelectivity Profile
This compound Ki: 1.7 µM[1][2][3]Ki: 3.9 µM[1][2][3]Ki: 3.9 µM[1][2][3]Non-selective
7-Nitroindazole Data not consistently availableIC50: 0.8 µM (bovine)[4]Data not consistently availableRelatively selective for nNOS[5][6][7]

Signaling Pathways and Experimental Workflows

To understand the context of nNOS inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to evaluate inhibitors.

nNOS Signaling Pathway

Neuronal NOS is a calcium/calmodulin-dependent enzyme that produces nitric oxide (NO) from L-arginine. NO, a gaseous signaling molecule, plays a crucial role in neurotransmission. The activation of NMDA receptors by glutamate leads to an influx of calcium, which binds to calmodulin and subsequently activates nNOS. The produced NO can then diffuse to adjacent cells and activate soluble guanylate cyclase (sGC), leading to the production of cyclic GMP (cGMP) and downstream signaling events.

nNOS_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx activates CaM Calmodulin (CaM) nNOS_inactive nNOS (inactive) CaM->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC Downstream Downstream Signaling cGMP->Downstream Ca2_influx->CaM activates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare nNOS, eNOS, iNOS Enzyme Solutions Incubation Incubate Enzyme with Inhibitor and Substrate (L-Arginine) Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of L-Nio & 7-NI Inhibitor_Prep->Incubation Reaction Measure Nitrite Production (Griess Assay) Incubation->Reaction Dose_Response Generate Dose-Response Curves Reaction->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Selectivity Determine Selectivity Ratios IC50_Calc->Selectivity

References

L-NIO Dihydrochloride: A Comprehensive Guide to Confirming NOS Inhibition via cGMP Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-N-iminoethylornithine dihydrochloride (L-NIO dihydrochloride), a potent nitric oxide synthase (NOS) inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols for confirming NOS inhibition using a cyclic guanosine monophosphate (cGMP) assay, and visualizations of the key signaling pathways and experimental workflows.

Introduction to NOS Inhibition and the Role of cGMP

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] Dysregulation of NO production is implicated in various pathological conditions, making NOS inhibitors valuable tools for research and potential therapeutic agents.

This compound is a potent, non-selective, and NADPH-dependent inhibitor of all three NOS isoforms.[2][3] It acts as a competitive inhibitor of L-arginine, the substrate for NOS. The inhibition of NOS leads to a decrease in the production of NO.

A reliable method to confirm the inhibition of NOS activity is to measure the downstream effects of NO signaling. One of the primary targets of NO is soluble guanylate cyclase (sGC).[4] Activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Therefore, a reduction in cGMP levels in response to a compound is a strong indicator of NOS inhibition.

Comparison of this compound with Other NOS Inhibitors

This compound is frequently compared with other arginine-based NOS inhibitors, such as L-NAME (Nω-nitro-L-arginine methyl ester) and L-NMMA (Nω-monomethyl-L-arginine). The following table summarizes the inhibitory constants (Ki) and provides a qualitative comparison of their effects on cGMP levels as reported in the literature.

InhibitorTarget NOS IsoformsKi ValuesEffect on cGMP Levels
This compound nNOS, eNOS, iNOS (non-selective)nNOS: 1.7 µM, eNOS: 3.9 µM, iNOS: 3.9 µM[2]Potent reduction in cGMP levels
L-NAME nNOS, eNOS, iNOS (non-selective)Potent inhibitor, but acts as a prodrug requiring hydrolysis to Nω-nitro-L-arginine (L-NOARG)[5]Significant reduction in cGMP levels, though the effect can be time-dependent due to the need for bioactivation.[6]
L-NMMA nNOS, eNOS, iNOS (non-selective)Potent inhibitorEffective in reducing cGMP levels.[7]

Experimental Protocols

Confirmation of NOS inhibition by this compound can be achieved by measuring its effect on cGMP levels in a relevant biological system (e.g., cell culture or tissue homogenates). A competitive enzyme-linked immunosorbent assay (ELISA) is a commonly used method for this purpose.

Protocol: Measurement of cGMP Levels using Competitive ELISA

This protocol is a generalized procedure based on commercially available cGMP ELISA kits.[5][8]

Materials:

  • Cells or tissue of interest

  • This compound and other NOS inhibitors (e.g., L-NAME, L-NMMA)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Cell Culture: a. Plate cells and grow to the desired confluency. b. Treat cells with this compound or other inhibitors at various concentrations for a specified time. Include an untreated control group. c. After treatment, aspirate the culture medium. d. Add 1 ml of 0.1 M HCl for every 35 cm² of surface area and incubate at room temperature for 20 minutes to lyse the cells and inactivate phosphodiesterases.[5] e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Centrifuge at >600 x g for 10 minutes at 4°C. g. Collect the supernatant containing the cGMP for the assay.

    • Tissue Samples: a. Rapidly freeze tissues in liquid nitrogen after collection to prevent cGMP degradation. b. Homogenize the frozen tissue in an appropriate lysis buffer (e.g., 5-10 volumes of 0.1 M HCl). c. Centrifuge the homogenate at >600 x g for 10 minutes at 4°C. d. Collect the supernatant for the cGMP assay.

  • cGMP ELISA: a. Prepare cGMP standards according to the kit instructions. b. Add 50 µL of standards and samples (in duplicate or triplicate) to the wells of the ELISA plate pre-coated with a capture antibody. c. Add 25 µL of a fixed concentration of biotinylated cGMP to each well. d. Add 50 µL of a specific anti-cGMP antibody to each well. e. Incubate the plate for 2-3 hours at room temperature on a shaker. f. Wash the plate several times with the provided wash buffer. g. Add 100 µL of HRP-conjugated streptavidin to each well and incubate for 1 hour at room temperature. h. Wash the plate again to remove unbound conjugate. i. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. j. Stop the reaction by adding 100 µL of stop solution. k. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve. c. Calculate the percentage of inhibition of cGMP production for each concentration of the inhibitor compared to the untreated control.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental procedure, the following diagrams are provided.

NOS_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Transport NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L-Arginine_int->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects L-NIO This compound L-NIO->NOS Inhibits

Caption: NOS signaling pathway and its inhibition by this compound.

cGMP_Assay_Workflow cluster_prep Sample Preparation cluster_elisa Competitive ELISA Start Start: Cells/Tissues Treatment Treat with L-NIO or other inhibitors Start->Treatment Lysis Lyse cells/tissues (e.g., 0.1 M HCl) Treatment->Lysis Centrifugation Centrifuge to remove debris Lysis->Centrifugation Supernatant Collect Supernatant (contains cGMP) Centrifugation->Supernatant Add_Sample Add samples/standards to coated plate Supernatant->Add_Sample Add_Biotin_cGMP Add Biotinylated-cGMP Add_Sample->Add_Biotin_cGMP Add_Antibody Add Anti-cGMP Antibody Add_Biotin_cGMP->Add_Antibody Incubate_Wash1 Incubate & Wash Add_Antibody->Incubate_Wash1 Add_HRP_Streptavidin Add HRP-Streptavidin Incubate_Wash1->Add_HRP_Streptavidin Incubate_Wash2 Incubate & Wash Add_HRP_Streptavidin->Incubate_Wash2 Add_Substrate Add TMB Substrate Incubate_Wash2->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Experimental workflow for cGMP competitive ELISA.

Conclusion

This compound is a valuable pharmacological tool for the non-selective inhibition of NOS isoforms. Its inhibitory activity can be reliably confirmed by measuring the downstream reduction in cGMP levels using a competitive ELISA. This guide provides the necessary framework, including comparative data and detailed protocols, to effectively utilize this compound in research settings and objectively evaluate its performance against other common NOS inhibitors.

References

L-Nio Dihydrochloride: A Comparative Guide for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Nio dihydrochloride with other commonly used nitric oxide synthase (NOS) inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Unveiling the Advantages of this compound

This compound (L-N5-(1-Iminoethyl)ornithine dihydrochloride) is a potent and well-characterized inhibitor of all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2][3] Its primary advantages lie in its relative potency and its utility in a variety of in vitro and in vivo experimental models. While not perfectly selective, its distinct inhibition profile offers a valuable tool for investigating the physiological and pathological roles of nitric oxide.

Comparative Analysis of NOS Inhibitors

The efficacy and selectivity of NOS inhibitors are critical parameters for experimental design. The following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for this compound and other widely used inhibitors. Lower values indicate greater potency.

InhibitornNOSeNOSiNOS
This compound Ki: 1.7 µM[1]Ki: 3.9 µM[1]Ki: 3.9 µM[1]
L-NAME --IC50: 70 µM (for purified brain NOS, which is primarily nNOS)
L-NMMA IC50: 4.9 µM[4]IC50: 3.5 µM[4]IC50: 6.6 µM[4]
L-NIL --Moderately selective for iNOS[5]
7-NI IC50: 2.7 µM--
1400W --Highly selective for iNOS[6]

Note: Ki and IC50 values can vary depending on the experimental conditions, species, and enzyme source.

From the data, it is evident that this compound is a potent inhibitor of all three NOS isoforms. While L-NMMA shows comparable potency, L-NAME is a significantly weaker inhibitor.[7] For researchers requiring isoform-specific inhibition, compounds like 7-NI (nNOS selective) and 1400W (iNOS selective) are more suitable alternatives. However, when a broad-spectrum NOS inhibition is desired, this compound presents a potent option.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involving NOS inhibitors.

Protocol 1: In Vitro NOS Inhibition Assay using the Griess Reagent

This protocol describes a common method to quantify nitric oxide production by measuring nitrite, a stable and water-soluble breakdown product of NO.

Objective: To determine the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce iNOS expression and NO production. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

Protocol 2: In Vivo Induction of Focal Cerebral Ischemia with this compound in Rats

This protocol details a method to create a reproducible model of focal stroke in rats using this compound.

Objective: To induce a consistent focal ischemic infarct in the rat striatum.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound solution (e.g., 2.0 µmol)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Infusion pump and syringe

  • Surgical instruments

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and maintain anesthesia throughout the surgical procedure.

  • Stereotaxic Surgery:

    • Place the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., the striatum) at specific stereotaxic coordinates.

  • L-Nio Infusion:

    • Lower a cannula connected to an infusion pump through the burr hole to the desired depth within the striatum.

    • Infuse the this compound solution at a slow and constant rate.

  • Post-operative Care:

    • After the infusion, slowly retract the cannula.

    • Suture the scalp incision.

    • Provide post-operative care, including analgesia and monitoring for recovery.

  • Infarct Analysis: At a predetermined time point post-surgery (e.g., 24 hours or 3 days), the rat is euthanized, and the brain is processed for histological analysis to determine the infarct volume.

Visualizing the Molecular Landscape

To better understand the context of NOS inhibition, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow.

NOS_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_inhibitor CaM Calmodulin eNOS_inactive eNOS (inactive) CaM->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine catalyzes NO_endo Nitric Oxide (NO) L_Arginine->NO_endo produces sGC_inactive sGC (inactive) NO_endo->sGC_inactive diffuses & activates Ca2_in Ca2+ Ca2_in->CaM sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP converts cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG activates Relaxation Muscle Relaxation PKG->Relaxation L_Nio This compound L_Nio->eNOS_active inhibits

Caption: Nitric oxide signaling pathway and the point of inhibition by L-Nio.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model cluster_data Data Analysis cluster_conclusion Conclusion A1 Cell Culture (e.g., Macrophages) A2 Treatment with This compound A1->A2 A3 Stimulation (e.g., LPS) A2->A3 A4 Nitric Oxide Measurement A3->A4 C1 Quantify NO levels or Infarct Volume A4->C1 B1 Animal Model (e.g., Rat) B2 Surgical Procedure (Stereotaxic Infusion) B1->B2 B3 Administration of This compound B2->B3 B4 Behavioral or Histological Analysis B3->B4 B4->C1 C2 Statistical Analysis C1->C2 C3 Compare with Controls C2->C3 D1 Determine Efficacy of L-Nio C3->D1

Caption: A generalized experimental workflow for evaluating this compound.

References

Comparative Analysis of L-NIO Dihydrochloride Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic activity of L-NIO dihydrochloride, a well-established inhibitor of nitric oxide synthases. The information presented herein is intended to support research and development efforts by offering objective data on its primary targets and discussing the current landscape of its broader enzymatic selectivity.

Executive Summary

Performance Comparison: Inhibition of Nitric Oxide Synthase Isoforms

This compound exhibits potent inhibitory activity against all three NOS isoforms, with Ki values in the low micromolar range. The following table summarizes the reported inhibition constants (Ki) for L-NIO against each NOS isoform.

Enzyme TargetInhibition Constant (Ki)Reference
Neuronal Nitric Oxide Synthase (nNOS)1.7 µM[1][2]
Endothelial Nitric Oxide Synthase (eNOS)3.9 µM[1][2]
Inducible Nitric Oxide Synthase (iNOS)3.9 µM[1][2]

Note: The reported Ki values may vary slightly between different studies and experimental conditions.

Cross-reactivity with Other Enzymes

Despite being a widely used research tool, comprehensive screening of this compound against a broad panel of other enzyme families has not been extensively published. Arginine mimetic structures, such as L-NIO, are designed to target the arginine-binding site of enzymes. While this provides a degree of specificity for enzymes that utilize arginine as a substrate, the potential for off-target effects on other arginine-binding proteins cannot be entirely ruled out without specific experimental data.

Currently, there is a lack of publicly available quantitative data (e.g., IC50 or Ki values) detailing the cross-reactivity of this compound with enzymes such as kinases, proteases, and phosphatases. Researchers are advised to consider this lack of broad selectivity data when interpreting experimental results.

Signaling Pathway

This compound exerts its biological effects by inhibiting the production of nitric oxide (NO), a key signaling molecule. The diagram below illustrates the canonical nitric oxide signaling pathway.

Nitric Oxide Signaling Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_NIO This compound L_NIO->NOS Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Responses Cellular Responses (e.g., vasodilation, neurotransmission) PKG->Cellular_Responses NOS Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_detection Detection & Analysis Enzyme_Prep Prepare NOS Enzyme (recombinant or tissue homogenate) Incubation Incubate Enzyme, Inhibitor, and Substrate Mix Enzyme_Prep->Incubation Inhibitor_Prep Prepare L-NIO Dilutions Inhibitor_Prep->Incubation Substrate_Mix Prepare Reaction Mixture (Buffer, NADPH, Cofactors, [3H]-L-Arginine) Substrate_Mix->Incubation Stop_Reaction Stop Reaction (e.g., with acidic stop buffer) Incubation->Stop_Reaction Ion_Exchange Separate [3H]-L-Citrulline from [3H]-L-Arginine (Cation Exchange Resin) Stop_Reaction->Ion_Exchange Scintillation Quantify [3H]-L-Citrulline (Liquid Scintillation Counting) Ion_Exchange->Scintillation Analysis Calculate % Inhibition and IC50/Ki Scintillation->Analysis

References

A Head-to-Head Comparison: L-NIO Dihydrochloride versus L-NIL for iNOS Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of nitric oxide synthase (NOS) research, the selective inhibition of the inducible isoform (iNOS) is critical for elucidating its role in various physiological and pathological processes, including inflammation, immunity, and neurodegeneration. Among the arsenal of available inhibitors, L-N⁵-(1-iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) and L-N⁶-(1-iminoethyl)lysine dihydrochloride (L-NIL) are two commonly employed arginine-based analogs. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their iNOS-centric studies.

Executive Summary

The primary distinction between this compound and L-NIL lies in their selectivity for the three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Experimental evidence unequivocally demonstrates that L-NIL is a potent and selective inhibitor of iNOS , exhibiting significantly less activity against nNOS and eNOS. In contrast, This compound is a potent but non-selective NOS inhibitor , potently inhibiting all three isoforms. This fundamental difference dictates their suitability for specific research applications. L-NIL is the superior choice for studies aiming to specifically dissect the contributions of iNOS, while L-NIO is useful for inducing general NOS inhibition.

Quantitative Performance Data

The following tables summarize the inhibitory potency and selectivity of this compound and L-NIL against various NOS isoforms.

Table 1: Inhibitory Potency (Ki and IC50) of this compound and L-NIL

InhibitorNOS IsoformKi (μM)IC50 (μM)Reference
This compound nNOS1.7-[1]
eNOS3.9-[1]
iNOS3.9-[1]
L-NIL miNOS (murine inducible)-3.3[2][3][4]
rcNOS (rat constitutive)-92[2][3][4]
hiNOS (human inducible)-31 (in DLD-1 cells)[3]

Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the maximal response. It is dependent on experimental conditions.

Table 2: Selectivity Profile

InhibitorSelectivity for iNOS over nNOSSelectivity for iNOS over eNOSKey Characteristic
This compound ~0.44-fold~1-foldNon-selective
L-NIL ~28-fold (miNOS vs rcNOS)Moderately selectiveiNOS-selective

Selectivity is calculated as a ratio of Ki or IC50 values (e.g., IC50 for cNOS / IC50 for iNOS).

Experimental Methodologies

The data presented above are typically generated using a combination of enzyme activity assays and cell-based models.

NOS Enzyme Activity Assay (In Vitro)

This assay directly measures the enzymatic activity of purified NOS isoforms in the presence of varying concentrations of the inhibitor.

Protocol:

  • Enzyme Source: Recombinant human or murine nNOS, eNOS, and iNOS are used.

  • Reaction Mixture: A typical reaction buffer contains NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (H₄B), and calmodulin (for nNOS and eNOS).

  • Substrate: L-[³H]arginine is used as the substrate.

  • Inhibitor Addition: this compound or L-NIL is added at a range of concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer (e.g., containing EDTA).

  • Quantification: The conversion of L-[³H]arginine to L-[³H]citrulline is quantified by liquid scintillation counting after separation of the radiolabeled substrate and product via ion-exchange chromatography.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Nitric Oxide Production Assay

This assay measures the inhibition of NO production in cells that are stimulated to express iNOS.

Protocol:

  • Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used as they reliably express iNOS upon stimulation.[5]

  • Cell Culture and Stimulation: Cells are cultured in a suitable medium and then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.[5]

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound or L-NIL before and during stimulation.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.[5]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable oxidation product of NO) in the supernatant is measured using the Griess reagent.[5][6] This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine, which forms a colored azo compound that can be measured spectrophotometrically at ~540 nm.[5]

  • Data Analysis: The percentage of inhibition of nitrite production is calculated relative to stimulated cells without an inhibitor, and IC₅₀ values are determined.

Signaling Pathways and Experimental Workflows

Visualizing the context in which these inhibitors function is crucial for experimental design and data interpretation.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR NFkB NF-κB Pathway TLR4->NFkB JAK_STAT JAK-STAT Pathway IFNGR->JAK_STAT iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene JAK_STAT->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Protein L_NIL L-NIL L_NIL->iNOS_Protein Selective Inhibition L_NIO L-NIO L_NIO->iNOS_Protein Non-selective Inhibition

Caption: Simplified iNOS signaling pathway and points of inhibition.

The diagram above illustrates the induction of iNOS expression by pro-inflammatory stimuli such as LPS and IFN-γ, which activate the NF-κB and JAK-STAT pathways, respectively. Both L-NIL and L-NIO act by competitively inhibiting the iNOS enzyme, thereby blocking the conversion of L-arginine to nitric oxide.

Experimental_Workflow start Start: RAW 264.7 Macrophage Culture stimulate Induce iNOS Expression (LPS + IFN-γ) start->stimulate inhibitor Add Inhibitor (L-NIL or L-NIO) stimulate->inhibitor incubate Incubate for 24 hours inhibitor->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess measure Measure Absorbance at ~540 nm griess->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for comparing iNOS inhibitors in a cell-based assay.

This workflow outlines the key steps in a typical cell-based experiment to compare the efficacy of iNOS inhibitors.

Concluding Remarks for Researchers

For targeted iNOS inhibition: L-NIL is the demonstrably superior choice. Its 28-fold selectivity for the inducible isoform over the constitutive forms minimizes the confounding effects of inhibiting nNOS and eNOS, which are crucial for neuronal signaling and cardiovascular homeostasis, respectively.[2][4] This makes L-NIL an invaluable tool for in vitro and in vivo studies aiming to isolate the specific functions of iNOS in disease models.[7][8][9]

For broad-spectrum NOS inhibition: this compound is an effective pan-NOS inhibitor.[1] It should be used when the research goal is to understand the overall effects of nitric oxide depletion, without discriminating between the contributions of the different NOS isoforms. However, researchers must be cautious in interpreting data from L-NIO experiments, as the observed effects will be a composite of inhibiting all three NOS enzymes.

References

Safety Operating Guide

Personal protective equipment for handling L-Nio dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of L-NIO dihydrochloride, ensuring laboratory safety and procedural accuracy.

This document provides immediate, essential information for the safe operational handling and disposal of this compound, a potent, non-selective nitric oxide synthase (NOS) inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin contact, eye exposure, and inhalation. The following personal protective equipment should be worn at all times.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if they become contaminated.

  • Body Protection: A laboratory coat is essential to protect against spills and contamination of personal clothing.

  • Respiratory Protection: When handling the solid powder form of this compound or when there is a risk of aerosol generation, a properly fitted NIOSH-approved respirator is necessary.

Hazard and Protection Summary

Hazard TypePotential RiskRecommended Protective Measures
Inhalation The fine powder can be easily inhaled, potentially causing respiratory tract irritation and other systemic effects due to its biological activity as a NOS inhibitor.Handle the solid form in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation. Use a NIOSH-approved respirator when weighing or transferring the powder.
Skin Contact Direct contact with the skin may cause irritation or allergic reactions in sensitive individuals. Absorption through the skin could lead to unintended systemic effects.Wear chemically resistant gloves at all times. In case of accidental contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
Eye Contact The powder or solutions of this compound can cause serious eye irritation upon contact.Always wear chemical safety goggles. If contact occurs, flush the eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Ingestion Accidental ingestion could lead to significant physiological effects due to the potent inhibition of nitric oxide synthase.Do not eat, drink, or smoke in laboratory areas. Always wash hands thoroughly after handling the compound, even if gloves were worn. In case of ingestion, seek immediate medical attention.
Storage This compound is stable when stored correctly but may degrade if exposed to moisture or improper temperatures, affecting its potency and potentially creating unknown hazards.Store the compound in a tightly sealed container at -20°C, as recommended by suppliers. For solutions, it is often advised to store them at -20°C for up to one month and at -80°C for up to six months to prevent degradation.[1]
Disposal Improper disposal can lead to environmental contamination and pose risks to public health.All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and concentration match the order.

  • Storage: Immediately transfer the container to a designated -20°C freezer. Ensure the container is tightly sealed to prevent moisture absorption.

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

    • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the powder, use appropriate anti-static techniques.

  • Dissolution:

    • Consult the supplier's data sheet for solubility information. This compound is soluble in water and DMSO.[2]

    • Add the solvent slowly to the powder to avoid splashing.

  • Use in Experiments:

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

    • When using the solution, continue to wear all recommended PPE.

  • Spill Management:

    • In case of a small spill, carefully absorb the material with an inert absorbent material.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Disposal:

    • Collect all waste materials (unused compound, contaminated labware, and PPE) in a designated and clearly labeled hazardous waste container.

    • Follow your institution's hazardous waste disposal procedures. Do not mix with other waste streams unless explicitly permitted.

Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Waste & Disposal receive Receive & Inspect Package store Store at -20°C receive->store prepare Equilibrate to Room Temp store->prepare Retrieve for Use weigh Weigh in Fume Hood prepare->weigh dissolve Dissolve in Solvent weigh->dissolve use Conduct Experiment dissolve->use Use in Experiment collect_waste Collect Contaminated Waste use->collect_waste Generate Waste dispose Dispose as Hazardous Waste collect_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.